(S,S)-TAK-418
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
132304-28-0 |
|---|---|
Molecular Formula |
C9H16N4OS |
Molecular Weight |
228.32 g/mol |
IUPAC Name |
2-(diethylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C9H16N4OS/c1-4-13(5-2)6-8(14)10-9-12-11-7(3)15-9/h4-6H2,1-3H3,(H,10,12,14) |
InChI Key |
OPFDIOZHPDHTOF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NC1=NN=C(S1)C |
Origin of Product |
United States |
Foundational & Exploratory
(S,S)-TAK-418: A Technical Whitepaper on its Mechanism of Action in Neurodevelopmental Disorders
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S,S)-TAK-418 is a novel, brain-penetrant, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an epigenetic enzyme implicated in the pathophysiology of neurodevelopmental disorders (NDDs). Preclinical research has demonstrated that TAK-418 can normalize dysregulated gene expression and ameliorate behavioral deficits in rodent models of NDDs. Phase 1 clinical trials in healthy volunteers have shown the compound to be well-tolerated. This document provides a comprehensive overview of the mechanism of action of TAK-418, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.
Core Mechanism of Action: LSD1 Inhibition
The primary mechanism of action of this compound is the selective and irreversible inhibition of the enzyme Lysine-Specific Demethylase 1 (LSD1; also known as KDM1A).[1]
-
Epigenetic Regulation: LSD1 is a flavin adenine dinucleotide (FAD)-dependent histone demethylase that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[2] The methylation status of these histone residues plays a crucial role in regulating gene expression. Demethylation of H3K4 is associated with gene repression, while demethylation of H3K9 is linked to gene activation.
-
Irreversible Inhibition: TAK-418 irreversibly inhibits LSD1 by forming a compact formylated adduct with the FAD cofactor in the enzyme's active site.[1][3] This covalent modification permanently inactivates the enzyme.
-
Selective Action: Notably, TAK-418's mechanism is designed to have a minimal impact on the interaction between LSD1 and its cofactor, Growth Factor Independent 1B (GFI1B). This is a critical distinction from some other LSD1 inhibitors that can disrupt this interaction and lead to hematological side effects like thrombocytopenia.[4][5]
The inhibition of LSD1 by TAK-418 leads to a subsequent increase in histone methylation, particularly H3K4me2 levels.[1][3][6] This alteration in the epigenetic landscape is hypothesized to "unlock" aberrant epigenetic machinery, leading to the normalization of gene expression patterns that are dysregulated in certain neurodevelopmental disorders.[6][7]
Signaling Pathway Diagram
Preclinical Data
The therapeutic potential of TAK-418 has been evaluated in rodent models that mimic neurodevelopmental disorders induced by prenatal environmental insults.
Animal Models
-
Valproic Acid (VPA)-Exposed Rats: Maternal exposure to valproic acid in rodents is an established model that induces behavioral phenotypes relevant to Autism Spectrum Disorder (ASD).[8]
-
Polyinosinic:polycytidylic acid (Poly I:C)-Exposed Mice: Maternal immune activation, modeled by exposure to the viral mimic poly I:C, is another risk factor for NDDs.[8]
Quantitative In Vitro and In Vivo Data
| Parameter | Value/Observation | Model System | Reference |
| In Vitro Efficacy | |||
| LSD1 Enzyme Inhibition (IC50) | 2.9 nM | Isolated Enzyme Assay | [1][6] |
| In Vivo Target Engagement | |||
| LSD1 Enzyme Inhibition | 91.5% at 1 mg/kg | Mouse Brain | [8] |
| LSD1 Enzyme Inhibition | 95.7% at 1 mg/kg | VPA Rat Brain | [8] |
| LSD1 Enzyme Inhibition | ~50.2% at 1 mg/kg (T-448) | VPA Rat Brain | [5] |
| LSD1 Enzyme Inhibition | ~85.5% at 3 mg/kg (T-448) | VPA Rat Brain | [5] |
| Histone Methylation | |||
| H3K4me2 Levels at Ucp2 gene | Increased | Primary Cultured Rat Neurons | [3][6] |
| H3K4me1/2/3 at Bdnf gene | Increased | Primary Cultured Rat Neurons | [1] |
| Gene Expression | |||
| Ucp2 mRNA Expression | Induced | Primary Cultured Rat Neurons | [1][3] |
| Dysregulated Gene Expression | Normalized | VPA Rats & Poly I:C Mice | [6][7] |
| DNA Methylation | |||
| Dysregulated DNA Methylation | Normalized (Inverse Correlation) | VPA Rats & Poly I:C Mice | [6][8] |
| Behavioral Outcomes | |||
| Social Deficits | Ameliorated | VPA Rats & Poly I:C Mice | [5][8] |
| Cognitive Function | Improved | VPA Rats | [6] |
*T-448 is a closely related analog of TAK-418 used in some studies to validate the mechanism of action.[5]
Experimental Workflow: Preclinical Efficacy Studies
Clinical Data (Phase 1)
Two Phase 1, randomized, double-blind, placebo-controlled studies have been conducted in healthy volunteers (NCT03228433 and NCT03501069).[6][9][10]
Study Design and Pharmacokinetics
| Parameter | Details | Reference |
| Study Population | Healthy adult male and female volunteers. | [6][9] |
| Dosing Regimen | Single-rising-dose (SRD) and multiple-rising-dose (MRD) cohorts. | [6][9] |
| SRD Doses | 5-60 mg and 120-160 mg. | [6][9] |
| MRD Doses | 20-160 mg once daily for 10 days. | [6][9][10] |
| Absorption | Rapidly absorbed. | [6][9] |
| Half-life (t1/2) | Short terminal half-life. | [6][9] |
| Accumulation | No obvious accumulation after 10 days of daily administration. | [6][9] |
| Food Effect | Administration with food delayed peak plasma concentrations but did not affect overall exposure. | [6][9] |
| Brain Penetration | Rapidly crossed the blood-brain barrier. | [6][9] |
Safety and Tolerability
-
TAK-418 was well-tolerated in both single and multiple-dose regimens.[6][9][10]
-
There were no clinically significant changes in laboratory test results or vital signs.[6][9][10]
Pharmacodynamics
-
A dose-dependent response was observed in the peripheral pharmacodynamic biomarker, formyl-flavin adenine dinucleotide (F-FAD), which is a product of the reaction between TAK-418 and LSD1.[6][9]
Experimental Protocols
VPA Rat Model of Autism
-
Induction: Pregnant Sprague-Dawley rats are administered a single intraperitoneal injection of sodium valproate (e.g., 600 mg/kg) on embryonic day 12.5. Control animals receive a saline injection.
-
Offspring Rearing: Pups are weaned at approximately 3 weeks of age and housed under standard laboratory conditions.
-
Treatment: At a specified age (e.g., 5 or 15 weeks), male offspring are orally administered TAK-418 (e.g., 1 mg/kg) or vehicle daily for a period of 1 to 2 weeks.
-
Behavioral Assessment (Sociability): Social behavior is often assessed using a social sniffing test. An age-matched novel rat is introduced into the home cage of the subject rat, and the duration of social sniffing is recorded over a set period (e.g., 10 minutes).
Gene Set Enrichment Analysis (GSEA)
-
Objective: To determine if a predefined set of genes shows statistically significant, concordant differences in expression between the disease model and control, and between TAK-418 treated and vehicle-treated animals.
-
Methodology:
-
RNA is extracted from brain tissue (e.g., prefrontal cortex or hippocampus) and subjected to RNA sequencing (RNA-seq).
-
Genes are ranked based on a measure of differential expression (e.g., log2 fold change) between conditions.
-
A running-sum statistic is calculated for each gene set, which increases when a gene in the set is encountered in the ranked list and decreases when a gene not in the set is encountered.
-
The maximum deviation from zero in the running sum is the enrichment score (ES).
-
The statistical significance of the ES is determined by permutation testing, and the results are often normalized (Normalized Enrichment Score, NES) to account for the size of the gene set.[8]
-
Conclusion
This compound is a promising therapeutic candidate for neurodevelopmental disorders, with a well-defined mechanism of action centered on the selective and irreversible inhibition of LSD1. By targeting the epigenetic dysregulation thought to underlie some NDDs, TAK-418 has demonstrated the ability to normalize gene expression and ameliorate behavioral deficits in relevant preclinical models. The favorable safety and pharmacokinetic profile observed in Phase 1 studies supports its continued clinical development. Further research will be crucial to establish its efficacy in patient populations and to further elucidate the specific gene networks and pathways that are most critical to its therapeutic effects.
References
- 1. Safety, pharmacokinetics and pharmacodynamics of TAK‐418, a novel inhibitor of the epigenetic modulator lysine‐specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Safety, pharmacokinetics and pharmacodynamics of TAK-418, a novel inhibitor of the epigenetic modulator lysine-specific demethylase 1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LSD1 enzyme inhibitor TAK-418 unlocks aberrant epigenetic machinery and improves autism symptoms in neurodevelopmental disorder models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LSD1 enzyme inhibitor TAK-418 unlocks aberrant epigenetic machinery and improves autism symptoms in neurodevelopmental disorder models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
(S,S)-TAK-418: A Selective LSD1 Enzyme Inhibitor for Neurodevelopmental Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
(S,S)-TAK-418 is a novel, selective, and orally active inhibitor of the lysine-specific demethylase 1 (LSD1) enzyme, also known as KDM1A.[1] Developed as a potential therapeutic agent for central nervous system disorders, particularly neurodevelopmental disorders like Autism Spectrum Disorder (ASD) and Kabuki syndrome, TAK-418 represents a significant advancement in epigenetic modulation.[2][3] Its unique mechanism of action, which avoids the hematological side effects common to other LSD1 inhibitors, coupled with its ability to cross the blood-brain barrier, positions it as a promising candidate for treating complex neurological conditions.[4][5] This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, preclinical and clinical data, and detailed experimental protocols.
Core Data Summary
Biochemical and Pharmacokinetic Properties
This compound demonstrates potent and selective inhibition of the LSD1 enzyme. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Reference |
| IC50 (LSD1) | 2.9 nM | [1] |
| k_inact/K_I | 3.8 × 10^5 ± 3.8 × 10^4 (M⁻¹ s⁻¹) | [6] |
Table 1: In Vitro Biochemical Data for this compound
| Parameter | Species | Dose | Observation | Reference |
| Oral Bioavailability | Rodents | Not Specified | Good | [7] |
| Brain Penetration | Rodents | Not Specified | Rapidly crosses the blood-brain barrier | [4] |
| Terminal Half-life | Healthy Volunteers | 5-160 mg | Short | [2] |
| Accumulation | Healthy Volunteers | 20-160 mg (daily for 10 days) | No obvious accumulation | [2] |
| Food Effect | Healthy Volunteers | Not Specified | Delayed Tmax, no effect on overall exposure | [4] |
Table 2: Preclinical and Clinical Pharmacokinetic Profile of this compound
Mechanism of Action and Signaling Pathway
LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that primarily demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), leading to transcriptional repression.[5] Dysregulation of histone methylation is implicated in various neurodevelopmental disorders.[2] this compound selectively inhibits the enzymatic activity of LSD1, leading to an increase in H3K4 methylation levels and the normalization of gene expression patterns that are dysregulated in these disorders.[3][5]
A key innovation in the design of TAK-418 is its ability to inhibit LSD1's enzymatic function without disrupting the crucial interaction between LSD1 and its cofactor, GFI1B.[5] This selective inhibition is achieved through the formation of a compact formylated adduct with the FAD cofactor, which avoids the steric hindrance that can lead to the dissociation of the LSD1-GFI1B complex.[1][6] This targeted mechanism is believed to be responsible for the observed lack of hematological toxicity, such as thrombocytopenia, which has been a significant hurdle for other LSD1 inhibitors.[5][7]
Caption: LSD1 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
In Vitro LSD1 Enzyme Inhibition Assay
Objective: To determine the in vitro potency of this compound against the LSD1 enzyme.
Methodology:
-
Reagents: Recombinant human LSD1/CoRest complex, H3K4me2-biotinylated peptide substrate, this compound, and appropriate buffers.
-
Procedure:
-
The LSD1 enzyme is pre-incubated with varying concentrations of this compound.
-
The enzymatic reaction is initiated by the addition of the H3K4me2 peptide substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is terminated, and the amount of demethylated product is quantified using a suitable detection method, such as time-resolved fluorescence resonance energy transfer (TR-FRET).
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Assessment of LSD1 Inhibition in Rodent Models
Objective: To evaluate the ability of this compound to inhibit LSD1 in the brain and to assess its therapeutic potential in animal models of neurodevelopmental disorders.
Methodology:
-
Animal Models: Rodent models relevant to neurodevelopmental disorders, such as mice prenatally exposed to valproic acid (VPA) or polyinosinic:polycytidylic acid (poly I:C), are used.[3]
-
Dosing: this compound is administered orally at various doses (e.g., 1 or 3 mg/kg) once daily for a specified duration (e.g., 14 days).[1]
-
Pharmacodynamic Assessment:
-
Following the final dose, brain tissue (e.g., hippocampus) is collected.
-
Chromatin immunoprecipitation (ChIP) followed by quantitative PCR (qPCR) is performed to measure the levels of H3K4me2 at specific gene loci (e.g., Ucp2, Bdnf).[1]
-
-
Behavioral Analysis: A battery of behavioral tests is conducted to assess ASD-like symptoms, such as social interaction and cognitive function.
-
Data Analysis: Changes in H3K4me2 levels and improvements in behavioral deficits are compared between the vehicle-treated and TAK-418-treated groups.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety, pharmacokinetics and pharmacodynamics of TAK-418, a novel inhibitor of the epigenetic modulator lysine-specific demethylase 1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LSD1 enzyme inhibitor TAK-418 unlocks aberrant epigenetic machinery and improves autism symptoms in neurodevelopmental disorder models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and structure-activity relationship of TAK-418 and its derivatives as a novel series of LSD1 inhibitors with lowered risk of hematological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LSD1 enzyme inhibitor TAK-418 unlocks aberrant epigenetic machinery and improves autism symptoms in neurodevelopmental disorder models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Epigenetic Impact of (S,S)-TAK-418: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the epigenetic modifications induced by (S,S)-TAK-418, a novel, brain-penetrant inhibitor of Lysine-Specific Demethylase 1 (LSD1). The following sections detail the mechanism of action, summarize key quantitative data from preclinical and clinical studies, outline experimental methodologies, and visualize the core signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is a selective, orally active small molecule that functions as an irreversible inhibitor of the LSD1 enzyme (also known as KDM1A)[1][2]. LSD1 is a flavin adenine dinucleotide (FAD)-dependent demethylase that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2). By targeting the catalytic FAD in the LSD1 active site, TAK-418 inhibits its demethylase activity[3].
The primary epigenetic consequence of LSD1 inhibition by TAK-418 is an increase in the methylation levels of H3K4 and H3K9[1][4]. This modulation of histone methylation "unlocks" aberrant epigenetic machinery, leading to the normalization of dysregulated gene expression observed in certain neurodevelopmental disorders[1][4]. Preclinical studies have demonstrated that TAK-418 can rescue H3K4 histone modification defects and normalize adult neurogenesis in mouse models of Kabuki syndrome[3]. Furthermore, it has been shown to ameliorate autism-like symptoms in rodent models by normalizing aberrant gene expression and DNA methylation[4][5]. The therapeutic potential of TAK-418 lies in its ability to act as a "master key" to restore homeostatic regulation of global gene expression rather than targeting specific genes or pathways[5][6][7].
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro, preclinical, and clinical studies of this compound.
Table 1: In Vitro Enzyme Inhibition
| Parameter | Value | Reference |
| IC50 for LSD1 Inhibition | 2.9 nM | [1][4] |
| kinact/KI | 3.8 × 105 ± 3.8 × 104 M-1s-1 | [4] |
Table 2: Preclinical Pharmacokinetics in Rodents
| Species | Dose | Key Findings | Reference |
| Mouse | 1 or 3 mg/kg (single administration) | Increased H3K4me2 levels at the Ucp2 gene in the brain. | [1][4] |
| Rodents | Not specified | Good pharmacokinetic profile and inhibition of LSD1 enzyme activity in the brain without hematological toxicity. | [1][4] |
Table 3: Phase 1 Clinical Pharmacokinetics in Healthy Volunteers
| Study Design | Dose Range | Key Findings | Reference |
| Single Rising Dose (SRD) | 5-60 mg; 120-160 mg | Nearly linear pharmacokinetic profile, rapid absorption, short terminal half-life. | [8] |
| Multiple Rising Dose (MRD) | 20-160 mg (once daily for 10 days) | No obvious accumulation. Administration with food delayed peak plasma concentrations, but overall exposure was unaffected. Rapidly crossed the blood-brain barrier. | [3][8] |
Table 4: Preclinical Pharmacodynamic Effects on Histone Methylation
| Model | Treatment | Target Gene | Histone Mark | Outcome | Reference |
| Primary Cultured Rat Neurons | TAK-418 | Ucp2 | H3K4me1/2/3, H3K9me2 | Increased methylation levels and induced Ucp2 mRNA expression. | [1][4] |
| Primary Cultured Rat Neurons | TAK-418 | Bdnf | H3K4me1/2/3 | Increased methylation levels. | [1][4] |
| Kmt2d+/βGeo Mice | TAK-418 | Not specified | H3K4 | Rescued histone modification defects. | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of TAK-418 Action
The following diagram illustrates the direct signaling pathway from TAK-418 administration to the normalization of gene expression.
Preclinical Experimental Workflow
The diagram below outlines a typical experimental workflow for the preclinical evaluation of TAK-418.
Detailed Experimental Protocols
LSD1 Enzyme Inhibition Assay
-
Objective: To determine the in vitro potency of this compound against the LSD1 enzyme.
-
Methodology:
-
Recombinant human LSD1/CoRest complex is incubated with a biotinylated histone H3 peptide substrate.
-
This compound is added at various concentrations.
-
The reaction is initiated by the addition of the cofactor FAD.
-
The demethylation reaction is allowed to proceed for a specified time at room temperature.
-
The reaction is stopped, and the level of the demethylated product is detected using a specific antibody and a fluorescence-based reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
To determine the mode of inhibition (e.g., irreversible), time-dependent inhibition assays (kinact/KI) are performed by pre-incubating the enzyme with the inhibitor for varying durations before adding the substrate.
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
-
Objective: To identify the genome-wide landscape of specific histone modifications following TAK-418 treatment.
-
Methodology:
-
Brain tissue from vehicle- or TAK-418-treated animals is collected and cross-linked with formaldehyde to fix protein-DNA interactions.
-
The chromatin is sheared into small fragments by sonication.
-
An antibody specific to the histone modification of interest (e.g., H3K4me2) is used to immunoprecipitate the chromatin fragments.
-
The cross-links are reversed, and the DNA is purified.
-
The purified DNA is prepared for high-throughput sequencing, including library preparation (end-repair, A-tailing, and adapter ligation).
-
The DNA libraries are sequenced, and the resulting reads are aligned to the reference genome.
-
Peak calling algorithms are used to identify regions of the genome enriched for the histone modification.
-
Differential binding analysis is performed to compare the enrichment between vehicle- and TAK-418-treated groups.
-
Reduced Representation Bisulfite Sequencing (RRBS)
-
Objective: To assess changes in DNA methylation patterns at CpG-rich regions of the genome.
-
Methodology:
-
Genomic DNA is extracted from the brain tissue of vehicle- or TAK-418-treated animals.
-
The DNA is digested with a methylation-insensitive restriction enzyme (e.g., MspI) that cuts at CpG sites.
-
The resulting fragments are size-selected to enrich for CpG-rich regions.
-
The selected DNA fragments are subjected to bisulfite conversion, which converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.
-
The converted DNA is amplified and sequenced.
-
The sequencing reads are aligned to the reference genome, and the methylation status of individual CpG sites is determined by comparing the sequence to the original genome.
-
Differentially methylated regions (DMRs) between the treatment groups are identified.
-
This technical guide provides a foundational understanding of the epigenetic modifications induced by this compound. The presented data and methodologies underscore its potential as a therapeutic agent for neurodevelopmental disorders through the novel mechanism of epigenetic normalization. Further research and clinical development will continue to elucidate the full therapeutic utility of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TAK-418 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Safety, pharmacokinetics and pharmacodynamics of TAK‐418, a novel inhibitor of the epigenetic modulator lysine‐specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 enzyme inhibitor TAK-418 unlocks aberrant epigenetic machinery and improves autism symptoms in neurodevelopmental disorder models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. LSD1 enzyme inhibitor TAK-418 unlocks aberrant epigenetic machinery and improves autism symptoms in neurodevelopmental disorder models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety, pharmacokinetics and pharmacodynamics of TAK-418, a novel inhibitor of the epigenetic modulator lysine-specific demethylase 1A - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Chemical Architecture of (S,S)-TAK-418: A Novel Epigenetic Modulator
(S,S)-TAK-418 is a potent and selective, orally active small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme critically involved in epigenetic regulation.[1][2] Developed by Takeda Pharmaceutical Company, this clinical-stage compound has garnered significant interest for its therapeutic potential in treating neurodevelopmental disorders by correcting aberrant epigenetic machinery.[3][4] A key innovation in the design of this compound is its ability to specifically inhibit the enzymatic activity of LSD1 without disrupting the crucial LSD1-cofactor complex, thereby mitigating the risk of hematological side effects, such as thrombocytopenia, that have plagued earlier generations of LSD1 inhibitors.[2][5]
Discovery and Development
The journey to discover this compound began with a lead compound, a known LSD1 inhibitor, which unfortunately carried the risk of hematological toxicity due to its disruption of the interaction between LSD1 and its cofactor, Growth Factor Independent 1B (GFI1B).[2] The research team at Takeda embarked on a structure-activity relationship (SAR) study to identify novel inhibitors that could selectively target the enzymatic function of LSD1 while preserving the integrity of the LSD1-GFI1B complex.[2][5]
This optimization process led to the identification of (aminocyclopropyl)thiophene carboxamide derivatives as a promising new series of LSD1 inhibitors with a significantly improved safety profile.[5] Through meticulous refinement of this chemical scaffold, this compound, with the chemical name 5-((1R,2R)-2-((cyclopropylmethyl)amino)cyclopropyl)-N-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxamide hydrochloride, emerged as the clinical candidate.[3][4] This compound demonstrated potent LSD1 inhibition and a favorable safety profile in both rodent and human studies.[2]
Chemical Structure
The chemical structure of this compound is characterized by a central thiophene-3-carboxamide core, substituted at the 5-position with a (1R,2R)-2-((cyclopropylmethyl)amino)cyclopropyl group and at the amide nitrogen with a tetrahydro-2H-pyran-4-yl moiety. The specific (S,S) stereochemistry of the cyclopropyl ring is crucial for its potent and selective activity.

Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, highlighting its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| LSD1 IC50 | 2.9 nM | [1] |
| kinact/KI | 3.8 × 105 M-1s-1 | [3] |
Table 2: Pharmacokinetic Parameters of this compound in Rodents
| Species | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC0-24h (ng·h/mL) | Reference |
| Rat | 1 | 85.5 | 0.5 | 357 | [6] |
| Mouse | 1 | 123 | 0.25 | 246 | [6] |
| Mouse | 3 | 412 | 0.25 | 864 | [6] |
Experimental Protocols
LSD1 Enzyme Inhibition Assay
The enzymatic activity of LSD1 is measured using a peroxidase-coupled assay.[3]
Methodology:
-
Recombinant human LSD1 enzyme is pre-incubated with varying concentrations of this compound.
-
The enzymatic reaction is initiated by the addition of a dimethylated histone H3 peptide substrate.
-
The production of hydrogen peroxide, a byproduct of the demethylation reaction, is detected using horseradish peroxidase and a suitable substrate (e.g., Amplex Red).
-
The resulting fluorescence or absorbance is measured, and the IC50 value is calculated from the dose-response curve.[3]
GFI1 mRNA Induction Assay
This assay is used to assess the impact of LSD1 inhibitors on the LSD1-GFI1B interaction.[2]
Methodology:
-
TF-1a erythroblast cells are treated with different concentrations of this compound.
-
After a specified incubation period, total RNA is extracted from the cells.
-
The expression level of GFI1 mRNA is quantified using real-time reverse transcription polymerase chain reaction (RT-qPCR).
-
An increase in GFI1 mRNA expression is indicative of the disruption of the LSD1-GFI1B complex.[2]
In Vivo Behavioral Studies in Rodent Models of Neurodevelopmental Disorders
Three-Chambered Social Interaction Test: This test evaluates social preference and novelty.
Methodology:
-
The apparatus consists of a three-chambered box with openings between the chambers.
-
In the habituation phase, the test animal is allowed to freely explore all three empty chambers.
-
In the sociability phase, a novel mouse ("stranger 1") is placed in one of the side chambers, and the time the test animal spends in each chamber and interacting with the stranger mouse is recorded.
-
In the social novelty phase, a second novel mouse ("stranger 2") is placed in the remaining empty side chamber, and the time spent interacting with the now-familiar stranger 1 versus the novel stranger 2 is measured.
Novel Object Recognition Test: This test assesses learning and memory.
Methodology:
-
During the training phase, the animal is placed in an arena with two identical objects and the time spent exploring each object is recorded.
-
After a retention interval, one of the objects is replaced with a novel object.
-
The time the animal spends exploring the familiar object versus the novel object is measured. A preference for the novel object indicates that the animal remembers the familiar object.
Signaling Pathways and Experimental Workflows
LSD1 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the mechanism of action of LSD1 and its inhibition by this compound.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines the typical experimental workflow for the preclinical assessment of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, pharmacokinetics and pharmacodynamics of TAK‐418, a novel inhibitor of the epigenetic modulator lysine‐specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
- 6. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget [jove.com]
In vitro characterization of (S,S)-TAK-418's enzymatic inhibition
An In-Depth Technical Guide on the In Vitro Enzymatic Inhibition of (S,S)-TAK-418
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of this compound, a selective, orally active, and brain-penetrant inhibitor of Lysine-specific demethylase 1 (LSD1/KDM1A).[1][2] The following sections detail its mechanism of action, quantitative enzymatic inhibition data, and the experimental protocols used for its characterization.
Core Mechanism of Action
This compound is an irreversible inhibitor that specifically targets the enzymatic activity of LSD1.[3] Its mechanism involves the generation of a compact formylated adduct with the coenzyme flavin adenine dinucleotide (FAD) within the catalytic site of the LSD1 enzyme.[1][4] A key feature of TAK-418 is its minimal impact on the scaffolding function of LSD1, particularly its interaction with the cofactor Growth Factor Independent 1B (GFI1B).[4][5] This specificity is significant because the disruption of the LSD1-GFI1B complex by other classes of LSD1 inhibitors has been linked to hematological toxicities like thrombocytopenia.[5][6] By selectively inhibiting only the demethylase activity, TAK-418 is designed to have a superior safety profile.[6]
Quantitative Enzymatic Inhibition Data
This compound demonstrates potent and selective inhibition of LSD1 enzymatic activity. The key quantitative metrics from in vitro assays are summarized below. For comparison, data for T-448, another specific LSD1 enzyme activity inhibitor, is included.[5]
| Compound | Target | IC50 (nM) | k_inact_ / K_I_ (M⁻¹s⁻¹) |
| This compound | LSD1 | 2.9[1][4] | 3.8 × 10⁵ ± 3.8 × 10⁴[4] |
| T-448 | LSD1 | 22[5] | Not Reported |
Experimental Protocol: In Vitro LSD1 Enzyme Activity Assay
The enzymatic inhibition kinetics of this compound were determined using a peroxidase-coupled assay.[4] This method measures the hydrogen peroxide produced during the LSD1-mediated demethylation reaction.
Methodology:
-
Compound Preparation : this compound was prepared in various concentrations.
-
Incubation : The compound dilutions were incubated with human recombinant LSD1 enzyme in an assay buffer [50 mM Tris-HCl (pH 8.0) and 0.1% BSA].[4]
-
Reagent Addition : Horseradish peroxidase (20 μg/ml) and Amplex® Red reagent (50 μM) were added to the mixture.[4]
-
Reaction Initiation : The enzymatic reaction was initiated by adding a mono-methylated Lysine 4 histone H3 peptide substrate (500 μM).[4]
-
Detection : The fluorescence generated by the reaction between hydrogen peroxide and the Amplex® Red reagent was measured to determine the rate of enzyme activity.
Downstream Signaling Pathway and Cellular Effects
LSD1 is a histone demethylase that removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[5][7] The demethylation of H3K4 is generally associated with transcriptional repression.
By inhibiting LSD1, this compound prevents the demethylation of H3K4, leading to an increase in H3K4me1/2/3 levels at specific gene loci, such as those for Ucp2 and Bdnf.[1][4] This increase in histone methylation can unlock previously silenced or suppressed epigenetic machinery, leading to the normalization of gene expression that may be dysregulated in certain neurodevelopmental disorders.[4] For instance, treatment with TAK-418 has been shown to induce Ucp2 mRNA expression in primary cultured rat neurons.[1][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TAK-418 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Safety, pharmacokinetics and pharmacodynamics of TAK‐418, a novel inhibitor of the epigenetic modulator lysine‐specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 enzyme inhibitor TAK-418 unlocks aberrant epigenetic machinery and improves autism symptoms in neurodevelopmental disorder models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and structure-activity relationship of TAK-418 and its derivatives as a novel series of LSD1 inhibitors with lowered risk of hematological side effects [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of (S,S)-TAK-418 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the in vivo administration of (S,S)-TAK-418, a selective and orally active inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A), in rodent models.[1] TAK-418 has demonstrated potential in preclinical models of neurodevelopmental disorders by modulating epigenetic machinery.[1][2][3] This document outlines the mechanism of action, preparation of TAK-418 for oral administration, detailed experimental protocols, and expected outcomes based on published studies. All quantitative data are summarized in tables for ease of reference, and key processes are visualized using diagrams.
Introduction to this compound
This compound is a potent and selective inhibitor of the LSD1 enzyme, which plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] By inhibiting LSD1, TAK-418 increases H3K4 methylation, thereby "unlocking" aberrant epigenetic states and normalizing gene expression.[1][2] This mechanism of action is being explored for its therapeutic potential in central nervous system disorders, including Kabuki syndrome and autism spectrum disorder (ASD).[2][3][4] Preclinical studies have shown that TAK-418 can cross the blood-brain barrier and inhibit LSD1 activity in the brain, leading to the amelioration of behavioral deficits in rodent models.[5][6]
Mechanism of Action Signaling Pathway
The primary mechanism of TAK-418 involves the inhibition of the LSD1 enzyme, which is a flavin adenine dinucleotide (FAD)-dependent amine oxidase. LSD1 removes methyl groups from mono- and di-methylated H3K4 and H3K9. By inhibiting LSD1, TAK-418 leads to an increase in the methylation of these histone residues, which in turn alters gene expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LSD1 enzyme inhibitor TAK-418 unlocks aberrant epigenetic machinery and improves autism symptoms in neurodevelopmental disorder models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 enzyme inhibitor TAK-418 unlocks aberrant epigenetic machinery and improves autism symptoms in neurodevelopmental disorder models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, pharmacokinetics and pharmacodynamics of TAK‐418, a novel inhibitor of the epigenetic modulator lysine‐specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for (S,S)-TAK-418 in Autism Spectrum Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,S)-TAK-418 is a novel, selective, and irreversible inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A), an enzyme that plays a crucial role in epigenetic regulation through histone demethylation.[1][2][3] Dysregulation of epigenetic marks, such as histone methylation, has been implicated in the pathophysiology of neurodevelopmental disorders, including Autism Spectrum Disorder (ASD).[1][2][4] TAK-418 is designed to normalize aberrant gene expression by inhibiting LSD1, offering a potential therapeutic avenue for ASD.[4][5] Preclinical studies in rodent models of neurodevelopmental disorders have demonstrated that TAK-418 can ameliorate ASD-like behaviors, such as social deficits.[2][5] Furthermore, Phase 1 clinical trials in healthy volunteers have shown the compound to be well-tolerated.[1][2][6]
These application notes provide a summary of the current understanding of this compound's mechanism of action, preclinical and clinical dosage information, and detailed protocols for key experimental procedures to guide further research.
Mechanism of Action: LSD1 Inhibition
This compound selectively inhibits the enzymatic activity of LSD1 with a high degree of potency (IC50 = 2.9 nM).[3][5] It acts as an irreversible inhibitor by targeting the catalytic flavin adenine dinucleotide (FAD) within the active site of the LSD1 enzyme.[2] LSD1 typically removes methyl groups from histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. By inhibiting LSD1, TAK-418 leads to an increase in H3K4 methylation, which is hypothesized to restore the balance of histone methylation and normalize gene expression patterns that are dysregulated in neurodevelopmental disorders.[2][5] This mechanism suggests that TAK-418 may "unlock" the aberrant epigenetic machinery that contributes to the ASD phenotype.[3][4][5]
Dosage Information
The following tables summarize the quantitative dosage data from preclinical and clinical studies of this compound.
Preclinical Dosage in Rodent Models
| Animal Model | Dosing Regimen | Route of Administration | Observed Effects | Reference |
| Juvenile Valproate (VPA) Rats | 0.1, 0.3, 1 mg/kg once daily for 14 days | Oral (p.o.) | 1 mg/kg completely recovered sociability. 0.1 and 0.3 mg/kg were not significantly effective. | [5] |
| Adult Poly I:C Mice | 0.1, 0.3, 1 mg/kg once daily for 14 days | Oral (p.o.) | All doses significantly increased sociability (sniffing index). | [5] |
| Mouse Model | Single dose of 1 or 3 mg/kg | Not specified | Increased H3K4me2 levels at the Ucp2 gene in the brain. | [3] |
| Kmt2d+/βGeo Mice (Kabuki Syndrome Model) | Not specified | Oral (p.o.) | Dose-dependently normalized adult neurogenesis in the hippocampus. | [2] |
Clinical Dosage in Healthy Volunteers
| Study Type | Population | Dosing Regimen | Route of Administration | Key Findings | Reference |
| Phase 1, Single-Rising-Dose (SRD) | Healthy Adult Male and Female Volunteers | 5, 10, 20, 40, 60, 120, 160 mg | Oral | Well-tolerated; nearly linear pharmacokinetic profile. | [1][2] |
| Phase 1, Multiple-Rising-Dose (MRD) | Healthy Female Volunteers | 20, 40, 80, 160 mg once daily for 10 days | Oral | Well-tolerated; no obvious accumulation. | [1][2] |
Experimental Protocols
Preclinical Efficacy Assessment: Sociability Test in Rodent Models
This protocol is based on the methods used to assess the efficacy of TAK-418 in ameliorating ASD-like social deficits in rodent models.[5]
Objective: To evaluate the effect of this compound on social behavior in a rodent model of ASD.
Materials:
-
Three-chambered social interaction apparatus
-
Test subjects (e.g., VPA-exposed rats or Poly I:C-exposed mice)
-
Age- and sex-matched novel stimulus animals
-
This compound solution
-
Vehicle control solution
-
Video recording and analysis software
Procedure:
-
Habituation:
-
Acclimate the test subject to the empty three-chambered apparatus for a set period (e.g., 10 minutes).
-
-
Sociability Test:
-
Place a novel, unfamiliar animal (Stranger 1) in a wire cage in one of the side chambers.
-
Place an empty wire cage in the opposite side chamber.
-
Allow the test subject to freely explore all three chambers for a defined period (e.g., 10 minutes).
-
Record the time spent sniffing each wire cage.
-
-
Social Novelty Test (Optional):
-
Introduce a second, unfamiliar animal (Stranger 2) into the previously empty wire cage.
-
Allow the test subject to explore for another defined period (e.g., 10 minutes).
-
Record the time spent sniffing the familiar animal (Stranger 1) versus the novel animal (Stranger 2).
-
-
Data Analysis:
-
Calculate the sniffing index as the primary measure of sociability.
-
Compare the sniffing index between the vehicle-treated and TAK-418-treated groups.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Safety, pharmacokinetics and pharmacodynamics of TAK‐418, a novel inhibitor of the epigenetic modulator lysine‐specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LSD1 enzyme inhibitor TAK-418 unlocks aberrant epigenetic machinery and improves autism symptoms in neurodevelopmental disorder models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LSD1 enzyme inhibitor TAK-418 unlocks aberrant epigenetic machinery and improves autism symptoms in neurodevelopmental disorder models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-((1R,2R)-2-((cyclopropylmethyl)amino)cyclopropyl)-N-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis and potential biological evaluation of 5-((1R,2R)-2-((cyclopropylmethyl)amino)cyclopropyl)-N-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxamide hydrochloride. Based on its structural features, particularly the presence of a cyclopropylamine moiety, this compound is a putative inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers. These notes offer a comprehensive guide for the synthesis, characterization, and investigation of its biological activity.
Introduction
Epigenetic modifications play a crucial role in gene regulation and are increasingly recognized as important targets for therapeutic intervention, especially in oncology. Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that removes methyl groups from mono- and di-methylated histone H3 at lysines 4 and 9 (H3K4 and H3K9)[1]. The dysregulation of LSD1 has been linked to the progression of various cancers, making it an attractive target for drug development[1][2].
The cyclopropylamine functional group is a known pharmacophore that can act as a mechanism-based inactivator of FAD-dependent amine oxidases like LSD1[2][3][4]. The target compound, 5-((1R,2R)-2-((cyclopropylmethyl)amino)cyclopropyl)-N-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxamide hydrochloride, incorporates this key moiety, suggesting its potential as an LSD1 inhibitor. This document outlines a plausible synthetic route and proposes protocols for evaluating its biological efficacy.
Potential Mechanism of Action and Signaling Pathway
The proposed mechanism of action for this compound is the irreversible inhibition of LSD1. The cyclopropylamine moiety can covalently bind to the FAD cofactor of LSD1, leading to its inactivation[2][4]. Inhibition of LSD1 can lead to the re-expression of silenced tumor suppressor genes and has been shown to impact several cancer-related signaling pathways, including the Wnt/β-Catenin, PI3K/AKT, and Notch signaling pathways[5]. LSD1 has also been shown to regulate the stability of key oncoproteins and tumor suppressors like p53 and HIF-1α[6].
Experimental Protocols
The following sections provide a proposed multi-step synthesis for the target compound.
Synthesis Workflow
Protocol 1: Synthesis of 5-bromo-N-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxamide (Intermediate 1)
-
Materials: 5-Bromothiophene-3-carboxylic acid, tetrahydro-2H-pyran-4-amine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF (N,N-Dimethylformamide).
-
Procedure:
-
Dissolve 5-bromothiophene-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add tetrahydro-2H-pyran-4-amine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Synthesis of N-((1R,2R)-2-aminocyclopropyl)cyclopropylmethanamine (Intermediate 2)
-
Step 2a: Mono-Boc protection of (1R,2R)-1,2-Diaminocyclopropane
-
Materials: (1R,2R)-1,2-Diaminocyclopropane dihydrochloride, Sodium hydroxide, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM).
-
Procedure:
-
Dissolve (1R,2R)-1,2-diaminocyclopropane dihydrochloride (1.0 eq) in water and cool to 0 °C.
-
Slowly add a solution of sodium hydroxide to adjust the pH to ~10.
-
Add a solution of Boc₂O (1.0 eq) in DCM to the aqueous solution.
-
Stir vigorously at room temperature for 24 hours.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the mono-Boc protected diamine.
-
-
-
Step 2b: Reductive amination with cyclopropanecarboxaldehyde
-
Materials: Mono-Boc protected diamine, Cyclopropanecarboxaldehyde, Sodium triacetoxyborohydride (STAB), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the mono-Boc protected diamine (1.0 eq) in DCM.
-
Add cyclopropanecarboxaldehyde (1.2 eq) and stir for 1 hour at room temperature.
-
Add STAB (1.5 eq) portion-wise and continue stirring for 12-16 hours.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Extract with DCM, dry the organic layer, and concentrate.
-
Purify by column chromatography.
-
-
-
Step 2c: Boc Deprotection
-
Materials: Boc-protected product from Step 2b, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add TFA (10 eq) dropwise at 0 °C.
-
Stir at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and precipitate the product with diethyl ether to obtain Intermediate 2 as a TFA salt.
-
-
Protocol 3: Suzuki Coupling and Final Salt Formation
-
Materials: Intermediate 1, Intermediate 2 (as TFA salt), a suitable boronic acid or ester derivative of Intermediate 2, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/water mixture).
-
Procedure:
-
Note: Direct Suzuki coupling with the free amine of Intermediate 2 might be challenging. A more viable route involves preparing a boronic acid or ester derivative of the protected cyclopropylamine before coupling.
-
Combine Intermediate 1 (1.0 eq), the boronic acid/ester derivative of Intermediate 2 (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq) in a degassed solvent mixture of dioxane and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
If a protecting group was used on Intermediate 2, perform the deprotection step.
-
Dissolve the final compound in a suitable solvent (e.g., diethyl ether or methanol) and treat with a solution of HCl in diethyl ether to precipitate the hydrochloride salt.
-
Filter and dry the solid to obtain the final product.
-
Data Presentation
The following tables present representative data for LSD1 inhibitors with similar structural motifs. The actual data for the title compound should be determined experimentally.
Table 1: In Vitro Potency of Representative Cyclopropylamine-based LSD1 Inhibitors
| Compound ID | Target | Assay Type | IC₅₀ (nM) | Reference |
| Tranylcypromine | LSD1 | Biochemical | 2000 | [7] |
| S2101 | LSD1 | Biochemical | 31 | [8] |
| Compound 13 | KDM1A | Biochemical | 131 | [9] |
| Compound 46 | LSD1 | Biochemical | 3.1 | [10] |
| SP-2577 | LSD1 | Biochemical | 26.2 | [10] |
| Target Compound | LSD1 | Biochemical | TBD | N/A |
TBD: To be determined.
Table 2: Cellular Activity of Representative LSD1 Inhibitors
| Compound ID | Cell Line | Assay Type | GI₅₀ (nM) | Reference |
| Compound 34 | MV4;11 (AML) | Proliferation | 1 | [2] |
| Compound 46 | MV4;11 (AML) | Proliferation | 0.6 | [10] |
| Compound 46 | H1417 (SCLC) | Proliferation | 1.1 | [10] |
| Target Compound | Various | Proliferation | TBD | N/A |
AML: Acute Myeloid Leukemia; SCLC: Small-Cell Lung Cancer; TBD: To be determined.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the synthesis and evaluation of 5-((1R,2R)-2-((cyclopropylmethyl)amino)cyclopropyl)-N-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxamide hydrochloride as a potential LSD1 inhibitor. The proposed synthetic route is based on established chemical transformations, and the suggested biological assays are standard methods for characterizing enzyme inhibitors. The information presented herein should serve as a valuable resource for researchers in the field of drug discovery and development, particularly those focused on epigenetic targets.
References
- 1. Inhibition of LSD1 epigenetically attenuates oral cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epigenetic roles of lysine-specific demethylase 1 (LSD1) in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unlocking the dual role of LSD1 in tumor immunity: innate and adaptive pathways [thno.org]
- 4. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer | MDPI [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of (S,S)-TAK-418 in Primary Cultured Rat Neurons: Notes and Protocols
(S,S)-TAK-418 , a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), has emerged as a significant research tool in neuroscience.[1][2][3] Its application in primary cultured rat neurons allows for the detailed investigation of epigenetic mechanisms underlying neuronal function and dysfunction. This document provides detailed application notes and protocols for researchers utilizing this compound in this in vitro model system.
Mechanism of Action
This compound functions by selectively inhibiting the enzymatic activity of LSD1, an enzyme responsible for the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[4] By inhibiting LSD1, this compound leads to an increase in the methylation levels of H3K4 (H3K4me1/2/3) and H3K9 (H3K9me2) at specific gene loci.[1] This epigenetic modification, in turn, modulates the expression of target genes. For instance, in primary cultured rat neurons, this compound has been shown to increase H3K4 and H3K9 methylation at the Ucp2 gene, leading to induced Ucp2 mRNA expression.[1] Similarly, it increases H3K4 methylation at the Bdnf gene locus.[1]
The signaling pathway can be visualized as follows:
Caption: Signaling pathway of this compound in neurons.
Data Presentation
The following tables summarize the quantitative effects of a 3-day treatment with this compound on primary cultured rat neurons.[2][5]
Table 1: Effect of this compound on Histone Methylation at the Ucp2 Gene Locus
| Concentration | H3K4me2 Levels (% of Control) | H3K9me2 Levels (% of Control) |
| DMSO (Control) | 100 | 100 |
| 10 nM | ~150 | ~125 |
| 30 nM | ~200** | ~150 |
| 100 nM | ~250*** | ~175** |
*P < 0.025, **P < 0.005, ***P < 0.0005 vs. DMSO-treated group.[2][5]
Table 2: Effect of this compound on Ucp2 mRNA Expression
| Concentration | Ucp2 mRNA Levels (Fold Change) |
| DMSO (Control) | 1.0 |
| 10 nM | ~1.2* |
| 30 nM | ~1.4** |
| 100 nM | ~1.6*** |
*P < 0.025, **P < 0.005, ***P < 0.0005 vs. DMSO-treated group.[2][5]
Experimental Protocols
A generalized workflow for the application of this compound in primary cultured rat neurons is as follows:
Caption: Experimental workflow for this compound application.
Protocol 1: Primary Rat Neuron Culture
This protocol is a generalized procedure for establishing primary cortical or hippocampal neuron cultures from embryonic rats.
Materials:
-
Pregnant Sprague Dawley rat (E17-E18)
-
Poly-D-Lysine or Poly-L-ornithine
-
Laminin
-
DMEM/KY or Neuronal Base Media
-
Papain and DNase I
-
Trypsin inhibitor
-
Neurobasal medium with B27 supplement and L-glutamine
-
Sterile dissection tools
-
Culture dishes/plates
Procedure:
-
Plate Coating:
-
Coat culture surfaces with Poly-D-Lysine (50 µg/mL) or Poly-L-ornithine for at least 1 hour at 37°C.[6]
-
Wash plates with sterile water and then coat with laminin (10 µg/mL) for at least 2 hours at 37°C.
-
-
Dissection and Dissociation:
-
Sacrifice a pregnant rat (E17-E18) and remove the embryos.[7]
-
Dissect the cortices or hippocampi from the embryonic brains in ice-cold dissection medium.[7]
-
Mince the tissue into small pieces.
-
Digest the tissue with papain (e.g., 20 U/mL) and DNase I for approximately 30 minutes at 37°C.[7][8]
-
Neutralize the enzymatic digestion with a trypsin inhibitor solution.[7]
-
-
Trituration and Plating:
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.[7]
-
Determine cell viability and density using a hemocytometer and Trypan blue.
-
Plate the neurons at the desired density (e.g., 50,000 cells/cm²) in pre-warmed Neurobasal medium supplemented with B27 and L-glutamine.[8]
-
-
Culture Maintenance:
-
Incubate the cultured neurons at 37°C in a humidified atmosphere of 5% CO2.[6]
-
Perform partial media changes every 2-3 days.
-
Protocol 2: Application of this compound
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Primary rat neuron cultures
-
Complete neuronal culture medium
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO. The concentration of the stock solution should be at least 1000-fold higher than the final desired concentrations to minimize the final DMSO concentration in the culture medium.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
-
-
Treatment of Neurons:
-
On the desired day in vitro (DIV), prepare working solutions of this compound by diluting the stock solution in complete neuronal culture medium to achieve the final desired concentrations (e.g., 10 nM, 30 nM, 100 nM).
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of this compound.
-
Carefully remove a portion of the old medium from the cultured neurons and replace it with the medium containing the appropriate concentration of this compound or vehicle control.
-
-
Incubation:
-
Harvesting for Downstream Analysis:
-
After the incubation period, harvest the cells for subsequent analysis.
-
For RNA analysis (RT-qPCR): Wash the cells with ice-cold PBS and lyse them directly in the culture dish using a suitable lysis buffer for RNA extraction.
-
For protein/chromatin analysis (ChIP-qPCR): Wash the cells with ice-cold PBS, and proceed with the appropriate cross-linking and lysis protocols for chromatin immunoprecipitation.
-
-
This comprehensive guide provides the necessary information for the successful application of this compound in primary cultured rat neurons, enabling detailed investigation into its effects on neuronal epigenetics and gene expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LSD1 enzyme inhibitor TAK-418 unlocks aberrant epigenetic machinery and improves autism symptoms in neurodevelopmental disorder models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 enzyme inhibitor TAK-418 unlocks aberrant epigenetic machinery and improves autism symptoms in neurodevelopmental disorder models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and structure-activity relationship of TAK-418 and its derivatives as a novel series of LSD1 inhibitors with lowered risk of hematological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]
- 7. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 8. A Modified Technique for Culturing Primary Fetal Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Memory Deficits in Aged Mice Models with (S,S)-TAK-418
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,S)-TAK-418 is a potent and selective inhibitor of the lysine-specific demethylase 1 (LSD1) enzyme.[1][2] LSD1 is a key epigenetic regulator that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of target genes.[3] By inhibiting LSD1, TAK-418 prevents this demethylation, resulting in the modulation of gene expression.[1] Preclinical studies have demonstrated the potential of TAK-418 to ameliorate memory deficits in aged mice, making it a valuable research tool for investigating age-related cognitive decline.[4]
These application notes provide detailed protocols for utilizing this compound to study its effects on memory in aged mouse models. The included methodologies for behavioral assays, along with data presentation guidelines and visualizations of the proposed mechanism of action, are intended to facilitate the design and execution of robust preclinical studies.
Mechanism of Action of this compound in the Context of Memory
TAK-418's therapeutic potential in ameliorating memory deficits is believed to stem from its ability to modulate gene expression through the inhibition of LSD1. LSD1 is a component of several corepressor complexes, including the CoREST and NuRD complexes, which are involved in transcriptional repression.[3] In the context of the central nervous system, LSD1 plays a role in regulating neuronal gene expression and has been implicated in synaptic plasticity and memory formation.[5][6][7]
The inhibition of LSD1 by TAK-418 leads to an increase in the methylation of H3K4, a histone mark generally associated with active gene transcription. This epigenetic modification is thought to "unlock" the expression of genes that are crucial for synaptic function, neuronal plasticity, and ultimately, memory consolidation.[8] Studies have shown that LSD1 is involved in the regulation of presynaptic function-related genes, and its inhibition can impact synaptic plasticity.[5][9]
Data Presentation
The following table summarizes the quantitative data from a study investigating the effects of this compound on recognition memory in aged mice using the Novel Object Recognition (NOR) test.[4]
| Treatment Group | Dose (mg/kg) | Administration Route | Duration | N | Novelty Discrimination Index (NDI) (Mean ± SEM) |
| Vehicle | - | Oral (p.o.) | 4 days | 12-14 | ~0.5 (chance) |
| This compound | 0.1 | Oral (p.o.) | 4 days | 12-14 | Significantly > 0.5 |
| This compound | 0.3 | Oral (p.o.) | 4 days | 12-14 | Significantly > 0.5 |
| *P < 0.025, Williams' test versus vehicle-treated group.[4] |
Experimental Protocols
Detailed methodologies for key behavioral experiments to assess memory in aged mice are provided below.
Experimental Workflow Overview
Protocol 1: Novel Object Recognition (NOR) Test
This test assesses recognition memory based on the innate tendency of mice to explore novel objects more than familiar ones.[10]
Materials:
-
Open field arena (e.g., 40 x 40 x 40 cm).
-
Two sets of identical objects (A and B), and one novel object (C). Objects should be of similar size and material but different in shape and appearance.
-
Video recording and tracking software.
-
70% ethanol for cleaning.
Procedure:
-
Habituation (Day 1-2):
-
Handle the mice for a few minutes each day for at least 3 days prior to the test to reduce stress.
-
Allow each mouse to explore the empty open field arena for 5-10 minutes per day for 2 days.[11]
-
-
Training/Familiarization Phase (Day 3):
-
Place two identical objects (A) in the arena at a fixed distance from each other.
-
Gently place the mouse in the center of the arena and allow it to explore for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is defined as the mouse's nose being within a close proximity (e.g., 2 cm) to the object and oriented towards it.
-
Return the mouse to its home cage.
-
-
Testing Phase (Day 4):
-
After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), replace one of the familiar objects (A) with a novel object (C).
-
Place the mouse back into the arena and record its exploratory behavior for a set period (e.g., 5 minutes).
-
Clean the arena and objects with 70% ethanol between trials to eliminate olfactory cues.
-
Data Analysis:
-
Calculate the Discrimination Index (DI) or Novelty Discrimination Index (NDI) :
-
DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
-
NDI = (Time exploring novel object) / (Total exploration time)
-
-
A DI or NDI significantly above chance (0 or 0.5, respectively) indicates successful recognition memory.
Protocol 2: Y-Maze Spontaneous Alternation Test
This task assesses spatial working memory, which relies on the hippocampus.[12][7]
Materials:
-
Y-shaped maze with three identical arms (e.g., 35 cm long, 20 cm high).
-
Video recording and tracking software.
-
70% ethanol for cleaning.
Procedure:
-
Acclimation:
-
Acclimate the mice to the testing room for at least one hour before the test.[13]
-
-
Testing:
-
Place the mouse at the end of one arm and allow it to freely explore the maze for a single session (e.g., 8 minutes).[13]
-
Record the sequence of arm entries. An arm entry is counted when all four paws of the mouse are within the arm.
-
Data Analysis:
-
An alternation is defined as consecutive entries into the three different arms (e.g., ABC, CAB, BCA).
-
Calculate the Percentage of Spontaneous Alternation :
-
% Alternation = [Number of alternations / (Total number of arm entries - 2)] x 100
-
-
A higher percentage of alternation reflects better spatial working memory.
Protocol 3: Morris Water Maze (MWM) Test
The MWM is a widely used test for assessing hippocampal-dependent spatial learning and memory.[1][14]
Materials:
-
Circular pool (e.g., 120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white or black paint).
-
Submerged escape platform (hidden 1-2 cm below the water surface).
-
Distinct visual cues placed around the room.
-
Video recording and tracking software.
Procedure:
-
Acclimation and Pre-training (Optional):
-
Handle the mice and acclimate them to the testing room.
-
A cued version of the task (with a visible platform) can be performed for 1-2 days to assess for any visual or motor deficits.
-
-
Acquisition/Learning Phase (4-5 days):
-
Conduct 4 trials per day for each mouse.
-
For each trial, gently place the mouse into the water at one of four randomized start locations, facing the pool wall.
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within a set time (e.g., 60-90 seconds), guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the time to reach the platform (escape latency) and the path taken.
-
-
Probe Trial (Day after last acquisition day):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for a single trial (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
Data Analysis:
-
Acquisition Phase:
-
A decrease in escape latency and path length across days indicates spatial learning.
-
-
Probe Trial:
-
A significant preference for the target quadrant (more time spent) and more platform location crossings compared to other quadrants indicate robust spatial memory.
-
References
- 1. Design, synthesis, and structure-activity relationship of TAK-418 and its derivatives as a novel series of LSD1 inhibitors with lowered risk of hematological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone demethylase LSD1 controls the phenotypic plasticity of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 5. LSD1 is an environmental stress-sensitive negative modulator of the glutamatergic synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1n is a H4K20 demethylase regulating memory formation via transcriptional elongation control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brain-Penetrant LSD1 Inhibitors Can Block Memory Consolidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PKCα-mediated phosphorylation of LSD1 is required for presynaptic plasticity and hippocampal learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Variability and temporal dynamics of novel object recognition in aging male C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LSD1 enzyme inhibitor TAK-418 unlocks aberrant epigenetic machinery and improves autism symptoms in neurodevelopmental disorder models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LSD1 protects against hippocampal and cortical neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of (S,S)-TAK-418 in Brain Tissue using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,S)-TAK-418 is a novel, brain-penetrant inhibitor of lysine-specific demethylase 1A (LSD1), an enzyme implicated in the regulation of histone methylation and gene expression.[1][2] Dysregulation of these epigenetic marks is associated with intellectual and developmental disabilities, such as Kabuki syndrome.[1][2] Preclinical studies in rodent models have shown that TAK-418 can normalize dysregulated gene expression in the brain and ameliorate autism-like behaviors.[3][4] Given its therapeutic potential for central nervous system (CNS) disorders, robust and sensitive analytical methods are required to accurately quantify its concentration in brain tissue to support pharmacokinetic and pharmacodynamic (PK/PD) studies.
This document provides a detailed protocol for the determination of this compound concentrations in brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is essential for assessing the brain exposure of TAK-418 and understanding its distribution within the CNS. The protocol is based on established bioanalytical techniques for small molecules in complex biological matrices.
Signaling Pathway of this compound
This compound exerts its therapeutic effects by inhibiting the enzymatic activity of LSD1. LSD1 is a histone demethylase that primarily removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), epigenetic marks generally associated with active gene transcription. By inhibiting LSD1, TAK-418 leads to an increase in H3K4 methylation, thereby modulating gene expression. This mechanism is believed to underlie its potential to ameliorate symptoms in neurodevelopmental disorders.
Experimental Protocol: Quantification of this compound in Brain Tissue by LC-MS/MS
This protocol outlines the procedure for the extraction and quantification of this compound from brain tissue samples.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Blank brain tissue from untreated animals
-
Homogenizer (e.g., bead beater or ultrasonic)
-
Centrifuge capable of reaching >12,000 x g
-
Analytical balance
-
LC-MS/MS system (UPLC coupled to a triple quadrupole mass spectrometer)
Sample Preparation Workflow
The following diagram illustrates the key steps in preparing brain tissue samples for LC-MS/MS analysis.
Detailed Methodologies
1. Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare stock solutions of this compound and the IS at a concentration of 1 mg/mL in a suitable solvent such as methanol or DMSO.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create calibration standards and quality control (QC) working solutions.
2. Sample Homogenization
-
Accurately weigh the frozen brain tissue sample.
-
Add a specific volume of cold ultrapure water or phosphate-buffered saline (PBS) to the tissue. A common ratio is 1:3 or 1:4 (w/v).
-
Homogenize the tissue on ice until a uniform suspension is achieved.
3. Protein Precipitation
-
Aliquot a known volume (e.g., 50 µL) of the brain homogenate into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add at least three volumes of cold acetonitrile (e.g., 150 µL) to precipitate the proteins.
-
Vortex the mixture vigorously for approximately 1 minute.
-
Centrifuge the samples at a high speed (e.g., 12,000 x g) for 10 minutes at 4°C.
4. Sample Analysis
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase.
-
Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the LC-MS/MS system.
LC-MS/MS Parameters
While the exact parameters should be optimized for the specific instrumentation used, the following provides a starting point based on typical methods for small molecule analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| LC System | UPLC System |
| Column | Reversed-phase C18 or similar (e.g., 2.1 x 50 mm, <2 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 - 0.6 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. |
Table 2: Tandem Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500 - 600°C |
| Multiple Reaction Monitoring (MRM) Transitions | To be determined by infusing a standard solution of this compound and the IS to identify the precursor and product ions. |
| Collision Energy | Optimize for each MRM transition. |
| Dwell Time | 100 - 200 ms |
Method Validation
The bioanalytical method should be validated according to regulatory guidelines to ensure its reliability. Key validation parameters are summarized below.
Table 3: Bioanalytical Method Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of the measured concentration to the true concentration. | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ) |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | The efficiency of the extraction procedure. | Consistent and reproducible. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should be within ±15% of the nominal concentration. |
Data Presentation
The quantitative data from the analysis of calibration standards, QCs, and unknown samples should be processed using the instrument's software. A calibration curve is constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the standards. The concentration of this compound in the brain tissue samples is then calculated from this curve and reported in ng/g of tissue.
Table 4: Example Quantitative Data Summary
| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Concentration in Brain (ng/g) |
| Blank | 0 | 150,000 | 0.000 | BQL | BQL |
| LLOQ QC | 1,500 | 148,000 | 0.010 | 1.0 | 4.0 |
| Low QC | 7,400 | 152,000 | 0.049 | 4.9 | 19.6 |
| Mid QC | 75,500 | 149,500 | 0.505 | 50.5 | 202.0 |
| High QC | 748,000 | 151,000 | 4.954 | 495.4 | 1981.6 |
| Study Sample 1 | 22,500 | 150,500 | 0.150 | 15.0 | 60.0 |
| Study Sample 2 | 45,200 | 148,800 | 0.304 | 30.4 | 121.6 |
| BQL: Below Quantifiable Limit. The concentration in the brain is calculated by taking into account the dilution factor from the homogenization step (e.g., a 1:4 w/v dilution results in a multiplication factor of 4). |
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in brain tissue. Adherence to this protocol and proper method validation will ensure the generation of high-quality data crucial for advancing the understanding of the pharmacokinetic and pharmacodynamic properties of this promising therapeutic candidate for neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tandem Mass Spectrometry as Strategy for the Selective Identification and Quantification of the Amyloid Precursor Protein Tyr682 Residue Phosphorylation Status in Human Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Behavioral Changes After (S,S)-TAK-418 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,S)-TAK-418 is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] Aberrant epigenetic modifications are increasingly implicated in the pathophysiology of neurodevelopmental disorders, including Autism Spectrum Disorder (ASD).[2][3] this compound has emerged as a promising therapeutic candidate for such disorders by demonstrating the ability to normalize dysregulated gene expression and ameliorate ASD-like behavioral deficits in preclinical rodent models.[3][4]
These application notes provide detailed protocols for assessing the behavioral effects of this compound in rodent models of neurodevelopmental disorders. The described assays focus on key behavioral domains relevant to ASD, including social interaction, repetitive behaviors, and cognitive function. Adherence to these standardized protocols will facilitate the generation of robust and reproducible data for the evaluation of this compound and other potential therapeutic agents.
Mechanism of Action: LSD1 Inhibition
LSD1, a flavin adenine dinucleotide (FAD)-dependent amine oxidase, removes methyl groups from mono- and di-methylated H3K4 and H3K9.[5] The methylation status of these histone residues is critical for regulating gene expression. Demethylation of H3K4 is generally associated with transcriptional repression, while demethylation of H3K9 can lead to transcriptional activation. By inhibiting LSD1, this compound prevents the removal of these methyl groups, thereby influencing the expression of a wide range of genes.[2] This modulation of the epigenetic landscape is believed to underlie its therapeutic effects in neurodevelopmental disorder models.[3][4]
dot
Caption: LSD1 Histone Demethylation Pathway.
Data Presentation
Quantitative data from the behavioral assays should be summarized in the following tables for clear comparison between treatment groups.
Table 1: Three-Chamber Social Interaction Test
| Group | Treatment | Time in Chamber with Novel Mouse (s) | Time in Chamber with Object (s) | Sociability Index* |
| Control | Vehicle | |||
| Control | This compound | |||
| Disease Model | Vehicle | |||
| Disease Model | This compound |
*Sociability Index = (Time with Novel Mouse - Time with Object) / (Time with Novel Mouse + Time with Object)
Table 2: Marble Burying Test
| Group | Treatment | Number of Marbles Buried (≥ 2/3 covered) |
| Control | Vehicle | |
| Control | This compound | |
| Disease Model | Vehicle | |
| Disease Model | This compound |
Table 3: Self-Grooming Test
| Group | Treatment | Total Duration of Grooming (s) |
| Control | Vehicle | |
| Control | This compound | |
| Disease Model | Vehicle | |
| Disease Model | This compound |
Experimental Protocols
Three-Chamber Social Interaction Test
This test assesses social preference and social novelty preference, key domains often impaired in rodent models of ASD.[6][7]
dot
Caption: Three-Chamber Social Interaction Test Workflow.
Materials:
-
Three-chambered apparatus (e.g., 60 cm x 40 cm x 22 cm), with removable partitions.[6]
-
Two small, identical wire cages for holding stimulus mice.
-
Novel, inanimate object.
-
Video recording and analysis software.
Procedure:
-
Habituation Phase (10 minutes):
-
Place the subject mouse in the center chamber of the empty apparatus.
-
Remove the partitions and allow the mouse to freely explore all three chambers for 10 minutes.[6] This allows for adaptation to the novel environment.
-
-
Sociability Phase (10 minutes):
-
Confine the subject mouse to the center chamber.
-
Place a novel, unfamiliar mouse (stranger 1) inside a wire cage in one of the side chambers.
-
Place a novel, inanimate object inside an identical wire cage in the opposite side chamber. The position of the mouse and object should be counterbalanced across subjects.
-
Remove the partitions and allow the subject mouse to explore all three chambers for 10 minutes.[7]
-
Record the time spent in each chamber and the time spent sniffing each wire cage.
-
-
Social Novelty Phase (10 minutes):
-
Confine the subject mouse to the center chamber.
-
Keep the now-familiar mouse (stranger 1) in its wire cage.
-
In the other side chamber, replace the object with a new, unfamiliar mouse (stranger 2) in an identical wire cage.
-
Remove the partitions and allow the subject mouse to explore for 10 minutes.
-
Record the time spent in each chamber and the time spent sniffing each wire cage.
-
Data Analysis:
-
Calculate the time spent in each of the three chambers.
-
Calculate the time spent actively sniffing each wire cage.
-
Calculate the Sociability Index as indicated in Table 1.
-
A preference for social novelty is indicated by significantly more time spent with the novel mouse (stranger 2) compared to the familiar mouse (stranger 1).
Marble Burying Test
This assay is used to assess repetitive and compulsive-like behaviors, which are core symptoms of ASD.[8][9]
dot
Caption: Marble Burying Test Workflow.
Materials:
-
Standard mouse cage (e.g., 26 cm x 48 cm x 20 cm).[9]
-
Clean bedding material (e.g., corncob or wood shavings), approximately 5 cm deep.[10][11]
Procedure:
-
Preparation:
-
Acclimation:
-
Habituate the mouse to the testing room for at least 30 minutes before the test.
-
-
Test Session (30 minutes):
-
Gently place the mouse into the prepared cage.
-
Leave the mouse undisturbed for 30 minutes.[9]
-
-
Scoring:
Data Analysis:
-
The primary measure is the total number of marbles buried.
-
Compare the number of buried marbles between treatment groups.
Self-Grooming Test
This test quantifies spontaneous grooming behavior, which can be repetitive and excessive in mouse models of ASD.[12][13]
dot
Caption: Self-Grooming Test Workflow.
Materials:
-
A clean, standard mouse cage with no bedding.
-
Video recording equipment.
Procedure:
-
Acclimation:
-
Place the mouse individually into a clean, empty cage to which it is naive.
-
Allow the mouse to habituate to the new environment for 10 minutes.[13]
-
-
Observation Period (10 minutes):
-
Following the habituation period, record the mouse's behavior for 10 minutes.
-
-
Scoring:
-
An observer, blind to the treatment groups, should score the videos.
-
Measure the cumulative time the mouse spends grooming any part of its body. Grooming includes head washing, body licking, and paw/leg licking.[14]
-
Data Analysis:
-
The primary dependent variable is the total duration of grooming behavior during the 10-minute observation period.
-
Compare the grooming duration across the different experimental groups.
Conclusion
The protocols outlined in these application notes provide a standardized framework for evaluating the behavioral efficacy of this compound in rodent models of neurodevelopmental disorders. Consistent application of these methods, coupled with careful data analysis and interpretation, will be critical in advancing our understanding of the therapeutic potential of LSD1 inhibitors for conditions such as ASD. The provided diagrams and tables are intended to facilitate experimental planning, execution, and reporting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LSD1 enzyme inhibitor TAK-418 unlocks aberrant epigenetic machinery and improves autism symptoms in neurodevelopmental disorder models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Web Box 4.1 Pharmacology in Action: Using the Three-Chamber Social Interaction Test - Psychopharmacology, 4e Student Resources - Oxford Learning Link [learninglink.oup.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Automated Three-Chambered Social Approach Task for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scantox.com [scantox.com]
- 8. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mmpc.org [mmpc.org]
- 11. Marble burying - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. A Single Test to Study Social Behavior and Repetitive Self-grooming in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S,S)-TAK-418: Dissolution and Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and long-term storage of (S,S)-TAK-418, a selective, orally active inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring experimental reproducibility.
Compound Information
| Property | Value |
| Compound Name | This compound |
| Synonyms | TAK-418, 5-((1R,2R)-2-((cyclopropylmethyl)amino)cyclopropyl)-N-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxamide hydrochloride |
| CAS Number | 1818252-53-7 (HCl salt) |
| Molecular Formula | C₁₇H₂₅ClN₂O₂S |
| Molecular Weight | 356.91 g/mol |
| Primary Target | Lysine-Specific Demethylase 1 (LSD1; KDM1A)[1][2] |
| IC₅₀ | 2.9 nM[3][4] |
Dissolution Protocols
Proper dissolution of this compound is critical for its biological activity. The choice of solvent depends on the intended application, i.e., in vitro or in vivo experiments.
Preparation of Stock Solutions for In Vitro Use
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions for in vitro assays.
Protocol:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired concentration. For example, to prepare a 10 mM stock solution, add 280.9 µL of DMSO to 1 mg of this compound (assuming a molecular weight of 356.91 g/mol ).
-
To aid dissolution, vortex the solution and, if necessary, use sonication or gentle warming (up to 60°C)[3].
-
Ensure the solution is clear and free of particulates before use.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
Solubility Data for In Vitro Stock Solutions:
| Solvent | Maximum Solubility | Notes |
| DMSO | 55 mg/mL (154.10 mM) | Ultrasonic and warming to 60°C may be required. Use freshly opened, anhydrous DMSO as the compound is hygroscopic[3]. |
Preparation of Formulations for In Vivo Use
For oral administration in animal models, this compound can be formulated as a suspension.
Protocol:
-
Prepare a 0.5% (w/v) methylcellulose and 0.5% (w/v) citrate solution in distilled water[4][5].
-
Weigh the required amount of this compound.
-
Add a small volume of the vehicle to the compound to create a paste.
-
Gradually add the remaining vehicle while triturating to ensure a homogenous suspension.
-
The final formulation should be prepared fresh daily before administration.
Long-Term Storage and Stability
Correct storage is vital to prevent degradation of this compound and to ensure its long-term stability.
Solid Compound Storage
The solid form of this compound should be stored under the following conditions:
| Condition | Recommendation |
| Temperature | Short-term (days to weeks): 0 - 4°C. Long-term (months to years): -20°C[2]. |
| Atmosphere | Store in a dry, dark place[2]. |
| Container | Keep in a tightly sealed container to protect from moisture and light[3]. |
Stock Solution Storage
Stock solutions of this compound in DMSO should be stored as follows:
| Storage Temperature | Stability Duration | Notes |
| -20°C | 1 month | Store in tightly sealed, light-protected, single-use aliquots[3]. |
| -80°C | 6 months | Store in tightly sealed, light-protected, single-use aliquots to prevent degradation from repeated freeze-thaw cycles[3]. |
Note: It is strongly recommended to aliquot stock solutions into volumes appropriate for single experiments to avoid repeated freeze-thaw cycles, which can lead to compound degradation[3].
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound is a potent and selective inhibitor of the LSD1 enzyme[4]. LSD1 is a histone demethylase that specifically removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2), which are generally associated with transcriptional activation and repression, respectively. By inhibiting LSD1, this compound leads to an increase in the levels of H3K4 and H3K9 methylation, thereby modulating the expression of target genes such as Ucp2 and Bdnf[3][4]. This mechanism is believed to underlie its potential therapeutic effects in neurodevelopmental disorders by normalizing dysregulated gene expression[4][6].
Caption: Mechanism of action of this compound in the cell nucleus.
Experimental Workflow for Preparing this compound Solutions
The following workflow diagram illustrates the decision-making process for preparing this compound solutions for different experimental needs.
Caption: Workflow for the preparation and storage of this compound.
References
- 1. TAK-418 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LSD1 enzyme inhibitor TAK-418 unlocks aberrant epigenetic machinery and improves autism symptoms in neurodevelopmental disorder models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. LSD1 enzyme inhibitor TAK-418 unlocks aberrant epigenetic machinery and improves autism symptoms in neurodevelopmental disorder models - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming poor bioavailability of (S,S)-TAK-418 in animal studies
Welcome to the technical support center for (S,S)-TAK-418. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential challenges related to the oral bioavailability of this compound in animal studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing lower than expected in vivo efficacy with this compound compared to its in vitro potency. Could this be a bioavailability issue?
A1: Yes, a discrepancy between in vitro potency and in vivo efficacy is often an indication of suboptimal oral bioavailability. While this compound has been reported to have a generally good pharmacokinetic profile and rapid absorption in rodents, "good" is a relative term, and various factors can still limit its systemic exposure.[1][2][3][4][5][6] These factors can include low aqueous solubility, degradation in the gastrointestinal (GI) tract, or presystemic metabolism. We recommend investigating the formulation strategy to enhance drug exposure.
Q2: What are the first steps to troubleshoot potential poor bioavailability of this compound?
A2: A systematic approach is crucial. We suggest the following initial steps:
-
Physicochemical Characterization: Ensure you have a thorough understanding of the compound's properties, particularly its solubility and stability at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8).
-
Formulation Assessment: Review your current vehicle for oral administration. Simple aqueous suspensions may not be optimal for poorly soluble compounds.
-
Pilot Pharmacokinetic (PK) Study: If not already done, conduct a pilot PK study in your animal model to determine key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). This will provide quantitative data on the extent of absorption.
Q3: What are some common formulation strategies to improve the oral bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[7][8][9][10][11][12] The choice of strategy often depends on the specific physicochemical properties of the drug and the desired release profile. Common approaches include:
-
Particle Size Reduction: Increasing the surface area of the drug particles can enhance dissolution rate.[7]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level can improve solubility and dissolution.
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state.[7][8]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[12][13]
-
Nanotechnology-Based Approaches: Formulating the drug as nanoparticles can significantly increase the surface area and dissolution velocity.[7][14]
Below is a summary table of these common strategies with their primary mechanisms and considerations.
Summary of Bioavailability Enhancement Strategies
| Strategy | Primary Mechanism | Advantages | Disadvantages |
| Particle Size Reduction (Micronization/Nanosizing) | Increases surface area-to-volume ratio, enhancing dissolution rate.[7] | Simple, well-established techniques. | May not be sufficient for very poorly soluble compounds; potential for particle aggregation. |
| Solid Dispersions | Drug is dispersed in a hydrophilic polymer matrix, increasing solubility and dissolution.[8] | Significant improvement in dissolution rate; can be tailored for specific release profiles. | Potential for physical instability (recrystallization); manufacturing can be complex. |
| Lipid-Based Formulations (e.g., SEDDS) | Drug is dissolved in a mixture of oils, surfactants, and co-solvents, forming a microemulsion in the GI tract.[7][8] | Presents the drug in a solubilized form, bypassing dissolution limitations; can enhance lymphatic uptake. | Higher complexity in formulation development; potential for GI side effects with high surfactant concentrations. |
| Cyclodextrin Complexation | Forms inclusion complexes where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, increasing aqueous solubility.[13] | High efficiency in solubilization; can also improve drug stability. | Limited by the stoichiometry of the complex; potential for nephrotoxicity with some cyclodextrins at high doses. |
| Nanocrystal Formulation | Reduces drug particle size to the nanometer range, dramatically increasing surface area and dissolution velocity.[14] | Significant increase in dissolution rate and bioavailability; suitable for high drug loading. | Requires specialized equipment for manufacturing; potential for physical instability (crystal growth). |
Experimental Protocols
Below are detailed methodologies for some of the key formulation strategies mentioned.
Protocol 1: Preparation of a Micronized Suspension
-
Objective: To reduce the particle size of this compound to the micron range to improve its dissolution rate.
-
Materials: this compound, a suitable wetting agent (e.g., 0.5% w/v Tween 80), and a carrier vehicle (e.g., 0.5% w/v carboxymethyl cellulose in water).
-
Procedure:
-
Create a slurry of this compound in the wetting agent solution.
-
Subject the slurry to a high-shear homogenization or a ball milling process.
-
Monitor the particle size distribution using laser diffraction until the desired size range (e.g., 2-5 µm) is achieved.
-
Disperse the micronized drug particles in the carrier vehicle to form a stable suspension for oral gavage.
-
Protocol 2: Formulation of a Solid Dispersion by Solvent Evaporation
-
Objective: To prepare a solid dispersion of this compound in a hydrophilic polymer to enhance its solubility.
-
Materials: this compound, a hydrophilic polymer (e.g., polyvinylpyrrolidone K30 or hydroxypropyl methylcellulose), and a common solvent (e.g., methanol or ethanol).
-
Procedure:
-
Dissolve both this compound and the polymer in the solvent at a specific ratio (e.g., 1:4 drug to polymer).
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Mill the dried solid dispersion into a fine powder. This powder can then be suspended in an aqueous vehicle for administration.
-
Protocol 3: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Objective: To formulate this compound in a lipid-based system that forms a microemulsion upon contact with gastrointestinal fluids.
-
Materials: this compound, a carrier oil (e.g., Capryol 90), a surfactant (e.g., Kolliphor RH 40), and a co-surfactant (e.g., Transcutol HP).
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable components.
-
Construct a ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and co-surfactant.
-
Prepare the SEDDS formulation by mixing the selected components until a clear and homogenous liquid is formed.
-
Dissolve this compound in the SEDDS pre-concentrate.
-
The final formulation is typically administered in gelatin capsules.
-
Visual Guides
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Bioavailability Assessment
Caption: Workflow for formulation and bioavailability testing.
Decision Tree for Troubleshooting Poor Bioavailability
Caption: Troubleshooting decision tree for bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LSD1 enzyme inhibitor TAK-418 unlocks aberrant epigenetic machinery and improves autism symptoms in neurodevelopmental disorder models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, pharmacokinetics and pharmacodynamics of TAK-418, a novel inhibitor of the epigenetic modulator lysine-specific demethylase 1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, pharmacokinetics and pharmacodynamics of TAK‐418, a novel inhibitor of the epigenetic modulator lysine‐specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. asianpharmtech.com [asianpharmtech.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Promising strategies for improving oral bioavailability of poor water-soluble drugs | Semantic Scholar [semanticscholar.org]
- 11. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 14. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
Minimizing hematological toxicity of LSD1 inhibitors like (S,S)-TAK-418
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the hematological toxicity of Lysine-Specific Demethylase 1 (LSD1) inhibitors like (S,S)-TAK-418.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the hematological toxicity observed with many LSD1 inhibitors?
A1: The hematological toxicity of many LSD1 inhibitors, such as thrombocytopenia and anemia, is primarily attributed to the disruption of the interaction between LSD1 and the transcription factor Growth Factor Independent 1B (GFI1B).[1][2] This interaction is crucial for normal hematopoietic stem cell function and differentiation.[3][4][5][6] By interfering with the LSD1-GFI1B complex, some inhibitors can lead to impaired development of blood cell lineages, including erythroid and megakaryocytic cells.[7][8]
Q2: How is this compound designed to minimize hematological toxicity?
A2: this compound is a selective, orally active LSD1 enzyme inhibitor designed to have minimal impact on the LSD1-cofactor protein complexes.[1][9] Unlike some other LSD1 inhibitors that generate bulky adducts with the FAD cofactor and sterically hinder the binding of GFI1B, this compound is designed to avoid this interference.[1][10] This specificity for the enzyme's catalytic activity, rather than its scaffolding function, is key to its improved hematological safety profile observed in preclinical and clinical studies.[2][11][12]
Q3: What are the expected hematological side effects of LSD1 inhibitors currently in clinical trials?
A3: Several LSD1 inhibitors are in clinical trials for various cancers, including acute myeloid leukemia (AML) and solid tumors.[13][14] Common hematological adverse events reported in these trials include myelosuppression, anemia, and thrombocytopenia.[14][15] The severity of these side effects can be dose-limiting. For instance, in a phase I trial of iadademstat, myelosuppression was an expected adverse event.[15] Bomedemstat is another LSD1 inhibitor being investigated in clinical trials for myeloproliferative neoplasms like polycythemia vera.[16]
Q4: Can combination therapies help mitigate the hematological toxicity of LSD1 inhibitors?
A4: Yes, combination therapy is a promising strategy. By combining LSD1 inhibitors with other anti-cancer agents, it may be possible to use lower, less toxic doses of the LSD1 inhibitor while achieving a synergistic therapeutic effect.[17][18] For example, preclinical studies have shown synergistic effects when combining LSD1 inhibitors with agents like BET inhibitors or EZH2 inhibitors in AML.[14][19] This approach aims to enhance anti-tumor activity while minimizing adverse effects on normal hematopoietic cells.[18]
Troubleshooting Guide
Issue 1: Unexpected levels of thrombocytopenia or anemia are observed in our preclinical in vivo studies with an LSD1 inhibitor.
| Potential Cause | Troubleshooting Step |
| Inhibitor lacks selectivity for enzymatic activity over scaffolding function. | Characterize the inhibitor's mechanism of action. Assess its impact on the LSD1-GFI1B interaction using co-immunoprecipitation assays. Compare its effects to a compound known to preserve this interaction, like this compound. |
| Dose-dependent toxicity. | Perform a dose-response study to identify the therapeutic window. The goal is to find a dose that is efficacious against the target cancer cells while minimizing effects on normal hematopoietic progenitors. |
| Off-target effects. | Profile the inhibitor against a panel of other histone demethylases and monoamine oxidases to ensure its specificity for LSD1. |
Issue 2: In vitro assays show conflicting results regarding the hematotoxicity of our lead compound.
| Potential Cause | Troubleshooting Step |
| Inappropriate assay selection. | Utilize a combination of assays to get a comprehensive picture. The Colony-Forming Unit (CFU) assay is a standard for assessing effects on hematopoietic progenitors.[20][21] For a more detailed analysis, consider the HemaTox™ liquid culture-based assay, which can distinguish between effects on differentiation and proliferation.[20] |
| Variability in primary cell sources. | Use hematopoietic stem and progenitor cells (HSPCs) from multiple healthy donors to account for biological variability. Standardize cell isolation and culture protocols. |
| Incorrect interpretation of results. | Compare the IC50 values of your compound on cancer cell lines versus healthy hematopoietic progenitors. A significant therapeutic window is desirable. |
Issue 3: Difficulty in translating in vitro hematotoxicity data to in vivo outcomes.
| Potential Cause | Troubleshooting Step |
| Pharmacokinetic/pharmacodynamic (PK/PD) discrepancies. | Conduct thorough PK/PD studies in the selected animal model to ensure that the in vivo exposure is comparable to the effective concentrations observed in vitro. Measure target engagement in both tumor and hematopoietic tissues. |
| Species-specific differences in hematopoiesis. | When possible, use primary hematopoietic cells from the same species as your in vivo model for in vitro toxicity testing to improve correlation.[20] |
| Lack of a predictive biomarker. | Monitor biomarkers of LSD1 inhibition and hematological toxicity in vivo. This can include measuring global H3K4 methylation levels in peripheral blood mononuclear cells (PBMCs) and regular complete blood counts (CBCs). |
Experimental Protocols
Protocol 1: Colony-Forming Unit (CFU) Assay for Hematotoxicity Assessment
This assay assesses the effect of a compound on the proliferation and differentiation of hematopoietic progenitor cells.
-
Cell Source: Obtain bone marrow or cord blood-derived CD34+ hematopoietic stem and progenitor cells (HSPCs).
-
Cell Plating: Plate the HSPCs in a methylcellulose-based medium (e.g., MethoCult™) containing a cocktail of cytokines to support the growth of different hematopoietic lineages (erythroid, myeloid, and megakaryocyte).
-
Compound Treatment: Add the LSD1 inhibitor at a range of concentrations to the culture medium. Include a vehicle control.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14 days.
-
Colony Counting: After incubation, score the number and type of colonies (e.g., CFU-GM for granulocyte-macrophage, BFU-E for burst-forming unit-erythroid) under a microscope.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits colony formation by 50% compared to the vehicle control.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess LSD1-GFI1B Interaction
This protocol determines if an LSD1 inhibitor disrupts the interaction between LSD1 and its binding partner GFI1B.
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a hematopoietic cell line endogenously expressing LSD1 and GFI1B) and treat with the LSD1 inhibitor or vehicle control for a specified time.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for either LSD1 or GFI1B that is conjugated to magnetic or agarose beads. This will pull down the target protein and any interacting partners.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with antibodies for both LSD1 and GFI1B to detect their presence in the immunoprecipitated complex.
-
Analysis: A decrease in the amount of the co-immunoprecipitated protein in the drug-treated sample compared to the control indicates that the inhibitor disrupts the interaction.
Signaling Pathways and Workflows
Caption: LSD1-GFI1B signaling in hematopoiesis and inhibitor impact.
Caption: Workflow for assessing LSD1 inhibitor hematological safety.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, and structure-activity relationship of TAK-418 and its derivatives as a novel series of LSD1 inhibitors with lowered risk of hematological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LSD1/KDM1A and GFI1B repress endothelial fate and induce hematopoietic fate in induced pluripotent stem cell-derived hemogenic endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Epigenetic regulation of hematopoietic differentiation by Gfi-1 and Gfi-1b is mediated by the cofactors CoREST and LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | LSD1 inhibition modulates transcription factor networks in myeloid malignancies [frontiersin.org]
- 7. The lasting influence of LSD1 in the blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Safety, pharmacokinetics and pharmacodynamics of TAK-418, a novel inhibitor of the epigenetic modulator lysine-specific demethylase 1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. First-in-Human Study of LSD1 Inhibitor Iadademstat for Patients With Relapsed or Refractory AML - The ASCO Post [ascopost.com]
- 16. A Phase II study of the LSD1 inhibitor bomedemstat in patients with polycythemia vera | VJHemOnc [vjhemonc.com]
- 17. eurekalert.org [eurekalert.org]
- 18. When combined, a novel LSD1 inhibitor and an existing therapy enhance each other’s anti-cancer effects | College of Pharmacy | MUSC [pharmacy.musc.edu]
- 19. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. stemcell.com [stemcell.com]
- 21. In vitro hematotoxicity testing in drug development: a review of past, present and future applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in (S,S)-TAK-418 behavioral assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in behavioral assays involving the selective LSD1 inhibitor, (S,S)-TAK-418.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, orally active, and brain-penetrant inhibitor of Lysine-Specific Demethylase 1 (LSD1), a histone demethylase that plays a crucial role in epigenetic regulation.[1][2][3] Its mechanism of action involves the inhibition of LSD1 enzyme activity, which leads to the normalization of dysregulated gene expression associated with certain neurodevelopmental disorders.[4][5][6] By inhibiting LSD1, TAK-418 can increase histone methylation marks, such as H3K4me2 and H3K9me2, and modulate DNA methylation, thereby restoring gene expression homeostasis.[2][4]
Q2: In which behavioral assays has this compound shown efficacy in preclinical models?
In rodent models of neurodevelopmental disorders, this compound has been shown to ameliorate social and cognitive deficits.[4][7][8] Key behavioral assays where efficacy has been demonstrated include:
-
Sociability tests: In models such as rats prenatally exposed to valproic acid (VPA), TAK-418 has been shown to improve social interaction behaviors.[9]
-
Cognitive tests: The compound has shown to improve performance in memory-related tasks in various models.[7][8]
Q3: What are the key pharmacokinetic properties of this compound to consider when designing behavioral experiments?
This compound exhibits several pharmacokinetic properties that are critical for experimental design:
-
Oral Bioavailability: It is orally active, allowing for administration via oral gavage.[2]
-
Brain Penetrance: TAK-418 rapidly crosses the blood-brain barrier, which is essential for its effects on the central nervous system.[1][3]
-
Pharmacokinetic Profile: It has a nearly linear pharmacokinetic profile with rapid absorption and a short terminal half-life.[1][10]
-
Dosing Regimen: No obvious accumulation has been observed after daily administration for 10 days in clinical studies.[1][10]
-
Food Effect: Administration with food can delay peak plasma concentrations, but the overall exposure is generally unaffected.[1][10]
Troubleshooting Guide for Inconsistent Results
Issue 1: High Variability in Behavioral Outcomes Between Animals Treated with this compound
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Inconsistent Compound Administration | Ensure accurate and consistent oral gavage technique. Verify the formulation of this compound; it can be dissolved in distilled water containing 0.5% (w/v) methylcellulose and 0.5% (w/v) citrate for in vivo oral administration.[4] Prepare fresh solutions for each experiment to avoid degradation. |
| Stress-Induced Behavioral Changes | Handle animals consistently and habituate them to the experimental procedures and environment before starting the assay.[11] Injection-related stress can be a significant confounding variable.[11] |
| Biological Variability in Animal Models | Use age- and weight-matched animals. Ensure the health status of the animals is consistent across all groups. Genotype should be blinded to the experimenter to minimize bias.[11] |
| Timing of Behavioral Testing Relative to Dosing | Given the short half-life of TAK-418, the timing of the behavioral test relative to the last dose is critical.[1] Establish a consistent time window for testing after administration based on pharmacokinetic data to ensure peak compound exposure during the assay. |
Issue 2: Lack of Expected Therapeutic Effect of this compound
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dose | The effective dose can vary between different animal models and behavioral paradigms. A dose of 1 mg/kg administered orally once daily for 14 days has been shown to ameliorate some ASD-like behaviors in rodent models.[2] Conduct a dose-response study to determine the optimal dose for your specific model and assay. Almost full inhibition of LSD1 enzyme activity in the brain may be necessary for efficacy in some models.[7] |
| Assay Insensitivity | Ensure the chosen behavioral assay is sensitive enough to detect the expected effects. Validate the assay with a known positive control to confirm its ability to produce the expected outcome.[11] |
| Faulty Compound | Verify the purity and integrity of the this compound compound. Improper storage (store at -20°C for one month or -80°C for six months, sealed and away from moisture and light) can lead to degradation.[2] |
| Environmental Factors | The testing environment must be optimized.[11] Factors such as lighting, noise, and time of day can influence behavioral outcomes. Maintain a consistent and controlled environment for all testing. |
Data Presentation
Table 1: Pharmacological and Pharmacokinetic Properties of this compound
| Parameter | Value/Description | Reference |
| Target | Lysine-Specific Demethylase 1 (LSD1/KDM1A) | [2][3] |
| IC50 | 2.9 nM | [2] |
| Administration Route | Oral | [2] |
| Brain Penetrance | Yes | [1][3] |
| Half-life | Short terminal half-life | [1] |
| Effective Dose (in vivo) | 1 mg/kg (p.o.; once daily for 14 days) in some rodent models | [2] |
| Solubility | Soluble in DMSO for in vitro experiments | [4] |
Experimental Protocols
Sociability Test in a Valproic Acid (VPA) Rat Model
This protocol is a generalized representation based on common practices for this type of assay.
-
Animal Model: Use male offspring of Sprague-Dawley rats prenatally exposed to valproic acid. Age-matched saline-exposed rats serve as controls.
-
This compound Administration:
-
Prepare this compound in a vehicle of 0.5% (w/v) methylcellulose and 0.5% (w/v) citrate in distilled water.[4]
-
Administer the compound or vehicle via oral gavage once daily for 14 consecutive days at a determined dose (e.g., 1 mg/kg).
-
-
Habituation: On the day of testing, allow the rats to habituate to the testing room for at least 60 minutes before the assay begins.
-
Sociability Assay Apparatus: A three-chambered box is typically used.
-
Procedure:
-
Habituation Phase: Place the test rat in the center chamber and allow it to explore all three chambers for 10 minutes.
-
Sociability Phase: Place a novel, unfamiliar rat (stranger 1) in a wire cage in one of the side chambers. Place an empty wire cage in the opposite side chamber. Place the test rat back in the center chamber and allow it to explore for 10 minutes.
-
-
Data Collection and Analysis:
-
Record the session using a video camera.
-
Measure the time spent in each chamber and the time spent sniffing each wire cage.
-
Analyze the data to determine the preference for the chamber with the novel rat over the chamber with the empty cage. A sociability index can be calculated as (time with stranger 1 - time with empty cage) / (time with stranger 1 + time with empty cage).
-
Visualizations
Caption: Signaling pathway of this compound in modulating gene expression.
References
- 1. Safety, pharmacokinetics and pharmacodynamics of TAK-418, a novel inhibitor of the epigenetic modulator lysine-specific demethylase 1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TAK-418 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. LSD1 enzyme inhibitor TAK-418 unlocks aberrant epigenetic machinery and improves autism symptoms in neurodevelopmental disorder models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 enzyme inhibitor TAK-418 unlocks aberrant epigenetic machinery and improves autism symptoms in neurodevelopmental disorder models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug discovery strategy for TAK-418, a specific inhibitor of LSD1 enzyme activity, as a novel therapy for autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Investigating the Therapeutic Potential of LSD1 Enzyme Activity-Specific Inhibition by TAK-418 for Social and Memory Deficits in Rodent Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Safety, pharmacokinetics and pharmacodynamics of TAK‐418, a novel inhibitor of the epigenetic modulator lysine‐specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methodological Considerations for Optimizing and Validating Behavioral Assays - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of (S,S)-TAK-418 in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (S,S)-TAK-418 in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective, orally active, and brain-penetrant inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] It acts as an irreversible inhibitor by forming a compact formylated adduct with the flavin adenine dinucleotide (FAD) cofactor in the LSD1 active site.[1][3] This inhibition of LSD1's catalytic activity leads to an increase in histone methylation marks, particularly mono- and di-methylation of histone H3 at lysine 4 (H3K4me1/2), which are associated with active gene transcription.[4][5]
Q2: What is the key advantage of this compound compared to older LSD1 inhibitors?
The primary advantage of this compound is its high specificity for the enzymatic activity of LSD1 with minimal disruption of the LSD1-GFI1B (Growth Factor Independent 1B) protein-protein interaction.[1][4][6][7] Older generations of LSD1 inhibitors often disrupted this complex, leading to hematological side effects such as thrombocytopenia.[4][7] this compound was specifically designed to avoid this, resulting in a much better safety profile.[4]
Q3: Are there any known off-target effects of this compound?
While comprehensive off-target screening data for this compound is not publicly available, its design emphasizes high selectivity for LSD1's enzymatic function.[1][4] Some less specific, first-generation LSD1 inhibitors have been reported to inhibit Monoamine Oxidase A (MAO-A) and MAO-B.[8] However, newer and more specific inhibitors have been developed to avoid this.[8] Given the high selectivity of TAK-418, significant off-target activities are not expected, but it is always good practice in a research setting to confirm the on-target effect.
Q4: What are the expected phenotypic outcomes of treating cells with this compound?
Treatment of cellular models with this compound is expected to lead to an increase in global and gene-specific H3K4me1/2 levels. This can, in turn, lead to the normalization of gene expression patterns that are dysregulated in certain disease models, such as those for neurodevelopmental disorders.[6][9] Depending on the cellular context, this may result in changes in cell differentiation, proliferation, or other cellular functions.
Q5: How can I confirm that this compound is engaging its target (LSD1) in my cells?
Target engagement can be confirmed using the Cellular Thermal Shift Assay (CETSA).[10] This method assesses the stabilization of LSD1 protein upon binding of this compound. An increase in the thermal stability of LSD1 in the presence of the compound indicates direct binding.
Troubleshooting Guides
Issue 1: No observable change in histone methylation (H3K4me2) after treatment.
| Potential Cause | Troubleshooting Step |
| Incorrect compound concentration | Titrate this compound over a range of concentrations. The IC50 for LSD1 inhibition is in the low nanomolar range (around 2.9 nM), but higher concentrations may be needed in cellular assays to account for cell permeability and other factors.[1] |
| Insufficient treatment duration | Increase the incubation time. Changes in histone methylation can be time-dependent. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended. |
| Poor cell permeability in your specific cell line | While this compound is known to be cell-permeable, this can vary between cell types. Confirm target engagement using CETSA. |
| Issues with antibody for Western blot or ChIP | Validate your H3K4me2 antibody using a positive control (e.g., a cell line known to have high H3K4me2 levels) and a negative control (e.g., knockdown of an H3K4 methyltransferase). |
| High basal levels of H3K4me2 | If the basal levels of H3K4me2 are already very high in your cell line, it may be difficult to detect a further increase. Consider using a cell line with lower basal levels or measuring changes in the methylation of specific gene promoters known to be regulated by LSD1. |
Issue 2: Unexpected changes in cell viability or morphology.
| Potential Cause | Troubleshooting Step |
| On-target effects on cell cycle or differentiation | LSD1 is involved in regulating gene expression programs that control cell fate. Inhibition of LSD1 can induce differentiation or cell cycle arrest in certain cell types.[11] Analyze cell cycle distribution by flow cytometry and assess markers of differentiation relevant to your cell model. |
| High compound concentration leading to off-target effects | Although designed to be highly specific, very high concentrations of any compound can lead to off-target effects. Perform a dose-response curve for viability (e.g., using an MTT or CellTiter-Glo assay) to determine the cytotoxic concentration and use concentrations well below this for your experiments. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is at a level that does not affect cell viability (typically <0.1%). |
Issue 3: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Step |
| Variability in cell culture conditions | Maintain consistent cell passage numbers, seeding densities, and media formulations. Synchronizing cells in the cell cycle before treatment can sometimes reduce variability. |
| Compound stability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Experimental technique variability | Ensure consistent timing of treatments and harvesting, and uniform processing of samples for downstream analysis (e.g., Western blot, qPCR). |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized procedure and may require optimization for your specific cell line and equipment.
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.
-
-
Heating:
-
Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR machine, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
-
Analysis:
-
Analyze the amount of soluble LSD1 in each sample by Western blot using an LSD1-specific antibody.
-
Quantify the band intensities and plot the percentage of soluble LSD1 as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the treated sample indicates target engagement.
-
Protocol 2: Analysis of Histone Methylation by Western Blot
-
Cell Treatment and Histone Extraction:
-
Treat cells with this compound as described above.
-
Harvest cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Quantify the extracted histone proteins.
-
-
Western Blot:
-
Separate equal amounts of histone proteins by SDS-PAGE (typically a 15% gel).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the histone modification of interest (e.g., anti-H3K4me2).
-
Also, probe a separate blot or strip and re-probe the same blot with an antibody for a total histone (e.g., anti-H3) as a loading control.
-
Use an appropriate HRP-conjugated secondary antibody and detect with an ECL substrate.
-
-
Analysis:
-
Quantify the band intensities for the modified histone and the total histone.
-
Normalize the modified histone signal to the total histone signal to account for any differences in loading.
-
Protocol 3: Gene Expression Analysis by RT-qPCR
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound.
-
Harvest cells and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
-
Reverse Transcription:
-
Synthesize cDNA from equal amounts of RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform quantitative PCR using SYBR Green or a probe-based assay for your target gene(s) and at least one stably expressed housekeeping gene (e.g., GAPDH, ACTB).
-
Include a no-template control and a no-reverse-transcriptase control.
-
-
Analysis:
-
Calculate the relative expression of your target gene(s) using the ΔΔCt method, normalizing to the housekeeping gene(s).
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. iris.landspitali.is [iris.landspitali.is]
- 6. LSD1 enzyme inhibitor TAK-418 unlocks aberrant epigenetic machinery and improves autism symptoms in neurodevelopmental disorder models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and structure-activity relationship of TAK-418 and its derivatives as a novel series of LSD1 inhibitors with lowered risk of hematological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety, pharmacokinetics and pharmacodynamics of TAK-418, a novel inhibitor of the epigenetic modulator lysine-specific demethylase 1A [pubmed.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of (S,S)-TAK-418
Welcome to the technical support center for researchers working with the brain-penetrant LSD1 inhibitor, (S,S)-TAK-418. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving its delivery to the central nervous system (CNS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its blood-brain barrier penetration important?
This compound is a selective, orally active inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme involved in epigenetic regulation.[1] Its ability to penetrate the blood-brain barrier (BBB) is crucial for its therapeutic potential in treating neurodevelopmental disorders by directly acting on targets within the central nervous system.[1][2][3] Clinical studies have confirmed that TAK-418 is a brain-penetrant LSD1 inhibitor.[4][5]
Q2: What are the key physicochemical properties of this compound relevant to BBB penetration?
Understanding the physicochemical properties of a compound is the first step in troubleshooting its BBB penetration. While specific experimental values for properties like logP and pKa are not publicly available, some key information is known:
| Property | Value/Information | Source |
| Molecular Weight | 356.91 g/mol | [1] |
| Formula | C17H25ClN2O2S | [1] |
| Appearance | Solid-Liquid Mixture, White to yellow | [1] |
| Solubility | DMSO: 55 mg/mL (154.10 mM); H2O: ≥ 16.67 mg/mL (46.71 mM) | [1] |
Generally, small molecules with a molecular weight under 400-500 Da, high lipophilicity, and a low number of hydrogen bond donors are more likely to cross the BBB via passive diffusion.
Q3: Is this compound a substrate of efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP)?
Efflux transporters at the BBB, such as P-gp and BCRP, actively pump xenobiotics out of the brain, limiting their accumulation. Whether a compound is a substrate for these transporters is a critical determinant of its brain penetration. While there are no specific published studies definitively identifying this compound as a substrate or non-substrate of P-gp or BCRP, this is a crucial experimental question to address. A standard approach to investigate this is to use in vitro models like Caco-2 or MDCK cells that overexpress these transporters.[6][7][8][9][10][11]
Q4: What are the expected pharmacokinetic parameters for this compound in preclinical and clinical studies?
A phase 1 clinical trial in healthy volunteers provides some insight into the pharmacokinetics of TAK-418. After oral administration, TAK-418 is rapidly absorbed and crosses the blood-brain barrier.[5]
| Parameter | Human Plasma (at steady state) | Human CSF (at steady state) | Source |
| tmax (median) | - | 1.82 h | [5] |
| Cmax (mean) | Varies with dose | 85.20 ng/mL (at 60 mg dose) | [5] |
| AUC0–24 (mean) | Varies with dose | 611.0 h*ng/mL (at 60 mg dose) | [5] |
| Terminal half-life (t½z) | 4.35–5.36 h | - | [5] |
Preclinical studies in rodents have shown that TAK-418 has a good pharmacokinetic profile and inhibits LSD1 enzyme activity in the brain.[1] However, specific brain-to-plasma concentration ratios (Kp or Kp,uu) from these preclinical studies are not publicly available.
Troubleshooting Guides
This section provides guidance on common experimental issues you might face when evaluating and trying to improve the BBB penetration of this compound.
In Vitro BBB Permeability Assays
-
Issue 1: Inconsistent or Low Transendothelial Electrical Resistance (TEER) Values
TEER is a measure of the integrity of the cell monolayer in your in vitro BBB model (e.g., Caco-2, MDCK, or primary brain endothelial cells). Low or inconsistent TEER values suggest a leaky barrier, which will lead to inaccurate permeability measurements.
Possible Causes & Solutions:
Cause Solution Cell Culture Conditions: Incorrect media, serum, or supplements. Ensure you are using the recommended culture medium and supplements for your chosen cell line. Optimize serum concentration. Cell Seeding Density: Too low or too high a density can affect monolayer formation. Perform a cell seeding density optimization experiment to find the ideal number of cells per transwell insert. Contamination: Mycoplasma or bacterial contamination can compromise cell health and barrier function. Regularly test your cell cultures for contamination. Use sterile techniques. Measurement Technique: Improper placement of electrodes, temperature fluctuations. Ensure electrodes are placed consistently in each well. Allow plates to equilibrate to room temperature before measuring TEER.[12] Cell Passage Number: High passage numbers can lead to altered cell characteristics. Use cells within the recommended passage number range. -
Issue 2: High Apparent Permeability (Papp) for a Known Low-Permeability Compound (or vice versa)
If your control compounds are not behaving as expected, it points to a problem with the assay itself.
Possible Causes & Solutions:
Cause Solution Leaky Monolayer: As indicated by low TEER. Refer to the troubleshooting guide for low TEER values. Incorrect Dosing Concentration: Compound concentration is too high, leading to saturation of transporters or toxicity. Use a concentration of this compound that is below its cytotoxic level and within the linear range of its transport kinetics. Analytical Method Issues: Poor recovery or matrix effects in the receiving compartment samples. Validate your analytical method (e.g., LC-MS/MS) for the specific matrix of your receiver solution. Efflux Transporter Activity: The cell line may not have the expected level of efflux transporter expression or activity. Characterize the expression and activity of key transporters like P-gp and BCRP in your cell model using known substrates and inhibitors.
In Vivo BBB Penetration Studies (e.g., Brain Microdialysis)
-
Issue 3: Low or No Detectable this compound in Brain Dialysate
This is a common and frustrating issue in microdialysis experiments.
Possible Causes & Solutions:
Cause Solution Poor BBB Penetration: The compound may genuinely have low brain penetration. Consider strategies to improve BBB penetration, such as co-administration with a P-gp inhibitor (if it's a substrate) or chemical modification of the molecule. Low Recovery from Microdialysis Probe: The compound may be adsorbing to the probe tubing or membrane. Pre-condition the probe with a solution of the compound. Use tubing materials known for low non-specific binding. Optimize the perfusion flow rate; a lower flow rate generally increases recovery. Insufficient Analytical Sensitivity: The concentration in the dialysate may be below the limit of quantification of your analytical method. Develop a more sensitive LC-MS/MS method for this compound. The reported lower limit of quantification in human CSF is 0.25 ng/mL.[13] Rapid Brain Metabolism or Efflux: The compound may be quickly metabolized or effluxed from the brain. Measure brain and plasma concentrations at multiple time points to understand the pharmacokinetic profile. Probe Placement: The microdialysis probe may not be in the desired brain region. Verify probe placement histologically after the experiment. -
Issue 4: High Variability in Brain Concentration Measurements Between Animals
Possible Causes & Solutions:
Cause Solution Inconsistent Surgical Procedure: Variations in probe implantation can lead to different levels of tissue damage and inflammation. Standardize the surgical procedure and ensure all researchers are following the same protocol. Animal Health and Stress: Stressed or unhealthy animals can have altered BBB permeability. Ensure proper animal handling and housing conditions. Allow for an adequate recovery period after surgery. Dosing Inaccuracies: Errors in dose preparation or administration. Double-check all calculations and ensure accurate administration of the compound. Individual Animal Differences: Natural biological variation. Increase the number of animals per group to improve statistical power.
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay using MDCK-MDR1 Cells
This protocol is a general guideline for assessing if this compound is a substrate of the P-gp efflux pump.
1. Cell Culture and Seeding:
- Culture MDCK-MDR1 cells in appropriate media.
- Seed cells onto transwell inserts at an optimized density and culture for 4-7 days to form a confluent monolayer.
2. Monolayer Integrity Assessment:
- Measure the TEER of the cell monolayers. Only use inserts with TEER values above a predetermined threshold.
- Perform a Lucifer Yellow rejection assay to confirm the integrity of the tight junctions.
3. Bidirectional Permeability Assay:
- Prepare a dosing solution of this compound in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution).
- Apical to Basolateral (A-B) Transport: Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
- Basolateral to Apical (B-A) Transport: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
- Incubate the plates at 37°C with gentle shaking.
- Collect samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).
- To confirm P-gp involvement, run a parallel experiment in the presence of a known P-gp inhibitor (e.g., verapamil or elacridar).
4. Sample Analysis:
- Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
5. Data Analysis:
- Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
- Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 is generally considered indicative of active efflux.
Protocol 2: In Vivo Brain Microdialysis in Rodents
This protocol provides a general framework for measuring the unbound concentration of this compound in the brain.
1. Surgical Implantation of Microdialysis Probe:
- Anesthetize the animal (e.g., rat or mouse).
- Stereotactically implant a microdialysis guide cannula into the brain region of interest.
- Allow the animal to recover from surgery for at least 24-48 hours.
2. Microdialysis Experiment:
- On the day of the experiment, insert the microdialysis probe through the guide cannula.
- Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-2.0 µL/min).
- Allow the system to equilibrate for at least 1-2 hours.
- Collect baseline dialysate samples.
- Administer this compound (e.g., via oral gavage or intravenous injection).
- Collect dialysate samples at regular intervals for several hours.
- Collect blood samples at corresponding time points to determine plasma concentrations.
3. Probe Recovery Calibration:
- Determine the in vivo recovery of the microdialysis probe using a suitable method (e.g., retrodialysis or the no-net-flux method). This is crucial for accurately calculating the unbound brain concentration.
4. Sample Analysis:
- Quantify the concentration of this compound in the dialysate and plasma samples using a validated LC-MS/MS method.
5. Data Analysis:
- Correct the dialysate concentrations for probe recovery to determine the unbound brain concentration (Cu,brain).
- Determine the unbound plasma concentration (Cu,plasma) from the total plasma concentration and the plasma protein binding of the compound.
- Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) = Cu,brain / Cu,plasma.
Visualizations
Caption: Experimental workflow for assessing BBB penetration of this compound.
Caption: Transport of this compound across the blood-brain barrier.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Safety, pharmacokinetics and pharmacodynamics of TAK-418, a novel inhibitor of the epigenetic modulator lysine-specific demethylase 1A [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, pharmacokinetics and pharmacodynamics of TAK‐418, a novel inhibitor of the epigenetic modulator lysine‐specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Advances in the MDCK-MDR1 cell model and its applications to screen drug permeability] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P-gp Substrate Identification | Evotec [evotec.com]
- 9. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 11. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 12. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining (S,S)-TAK-418 delivery methods for targeted central nervous system effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the targeted central nervous system (CNS) delivery of (S,S)-TAK-418.
Troubleshooting Guide
This guide addresses specific issues that may arise during preclinical evaluation of this compound, from formulation to in vivo analysis.
| Problem | Potential Cause | Suggested Solution |
| Low Brain-to-Plasma Ratio of this compound | P-glycoprotein (P-gp) Efflux: this compound may be a substrate for efflux transporters at the blood-brain barrier (BBB). | - Co-administer with a known P-gp inhibitor (e.g., verapamil, zosuquidar) in preclinical models to confirm efflux involvement. - Consider formulation strategies to bypass P-gp, such as encapsulation in nanoparticles. |
| Poor Formulation Stability: The compound may be degrading in the vehicle before or after administration. | - Assess the stability of the formulation under experimental conditions (temperature, light exposure). - Use fresh preparations for each experiment. - Consider alternative, more stable formulation vehicles. | |
| High Plasma Protein Binding: Extensive binding to plasma proteins can limit the free fraction of the drug available to cross the BBB. | - Measure the unbound fraction of this compound in plasma. - If binding is high, consider formulation approaches like liposomes or nanoparticles to alter pharmacokinetic properties. | |
| High Variability in Behavioral Assay Results | Inconsistent Handling and Acclimation: Stress from handling can significantly impact rodent behavior. | - Ensure all animals are handled by the same experimenter using a consistent, gentle technique. - Acclimate animals to the testing room for at least 30-60 minutes before each experiment. |
| Circadian Rhythm Disruption: Testing at different times of the day can introduce variability. | - Conduct all behavioral tests during the same time window each day. | |
| Subjective Scoring: Inter-rater reliability can be low if scoring criteria are not well-defined. | - Have two independent researchers, blinded to the experimental groups, score the behaviors. - Use automated tracking software where possible to minimize human error. | |
| Low or No Recovery in In Vivo Microdialysis | Incorrect Probe Placement: The microdialysis probe may not be in the target brain region. | - Verify probe placement post-experiment via histological analysis. - Refine stereotaxic coordinates and surgical technique. |
| High Lipophilicity of this compound: The compound may be adsorbing to the microdialysis probe or tubing. | - Use tubing and probe materials with low non-specific binding (e.g., PEEK). - Add a small percentage of a compatible organic solvent or a cyclodextrin to the perfusate to improve recovery. - Perform in vitro recovery experiments with the specific compound and equipment to determine the extent of the issue. | |
| Probe Clogging or Damage: The probe membrane can become blocked by tissue debris. | - Ensure slow and careful insertion of the probe. - Monitor for any increase in backpressure during the experiment. | |
| Difficulty Quantifying this compound in Brain Homogenate | Inefficient Extraction from Tissue: The drug may be tightly bound to brain tissue components. | - Optimize the homogenization buffer and extraction solvent system. - Use a tissue disruptor with sufficient power for complete homogenization. |
| Matrix Effects in LC-MS/MS Analysis: Lipids and other endogenous molecules in the brain homogenate can interfere with ionization. | - Implement a more rigorous sample clean-up step, such as solid-phase extraction (SPE). - Use a stable isotope-labeled internal standard for this compound to correct for matrix effects. |
Frequently Asked Questions (FAQs)
Formulation and Delivery
-
Q1: What is the recommended oral formulation for this compound in rodent studies?
-
A1: While specific details on the clinical formulation are proprietary, for preclinical studies, this compound can be formulated as a suspension in a vehicle such as 0.5% methylcellulose in water. It is crucial to ensure uniform suspension before each administration.
-
-
Q2: Are there alternative delivery methods to oral administration for more targeted CNS effects?
-
A2: Yes, for preclinical research, several methods can be explored:
-
Intranasal Delivery: This route can bypass the blood-brain barrier by utilizing the olfactory and trigeminal nerve pathways, potentially increasing direct CNS exposure and reducing systemic side effects.[1][2]
-
Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles can alter its pharmacokinetic profile, potentially protecting it from degradation and efflux, and allowing for surface modifications to target specific receptors at the BBB.[3][4][5]
-
Focused Ultrasound (FUS): In combination with systemically administered microbubbles, FUS can be used to transiently and locally open the blood-brain barrier in a specific brain region, allowing for targeted drug entry.[6][7][8][9]
-
-
Mechanism of Action and Target Engagement
-
Q3: What is the primary mechanism of action of this compound in the CNS?
-
A3: this compound is a selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that demethylates histones. By inhibiting LSD1, this compound leads to an increase in histone methylation, which in turn normalizes dysregulated gene expression patterns observed in certain neurodevelopmental disorders.
-
-
Q4: How can I measure target engagement of this compound in the brain?
-
A4: Target engagement can be assessed through several methods:
-
Positron Emission Tomography (PET) Imaging: The development of a specific PET tracer for LSD1 allows for non-invasive, quantitative assessment of target occupancy in the living brain.[10][11]
-
Pharmacodynamic Biomarkers: Measure the levels of histone methylation (e.g., H3K4me2) in brain tissue or peripheral blood mononuclear cells (PBMCs) as a downstream indicator of LSD1 inhibition.
-
Gene Expression Analysis: Analyze the expression of genes known to be regulated by LSD1 in the target brain region.
-
-
Experimental Design
-
Q5: What are the key considerations when designing behavioral studies to test the efficacy of this compound in rodent models of autism?
-
A5: It is important to include assays that measure the core behavioral domains relevant to autism: social deficits and repetitive behaviors.[12] Commonly used and well-validated tests include the three-chambered social approach test for sociability and the marble-burying test for repetitive/compulsive-like behavior.[13][14] Ensure proper controls, blinding of experimenters, and sufficient statistical power.
-
-
Q6: How do I differentiate between total and unbound drug concentration in the brain, and which is more relevant?
-
A6: Total brain concentration is typically measured from brain homogenate and includes both tissue-bound and unbound drug. Unbound concentration, measured in the brain's interstitial fluid via techniques like in vivo microdialysis, represents the pharmacologically active fraction that can interact with the target.[15] The unbound concentration is generally considered more relevant for correlating with pharmacological effects.
-
Experimental Protocols
Protocol 1: In Vivo Microdialysis in Mice for Unbound this compound Brain Concentration
This protocol outlines the procedure for measuring the extracellular concentration of this compound in a specific brain region of an awake, freely moving mouse.
Materials:
-
Stereotaxic frame
-
Anesthesia machine (isoflurane)
-
Surgical tools
-
Dental cement
-
Guide cannula and dummy cannula
-
Microdialysis probe (select a membrane with an appropriate molecular weight cut-off)
-
Syringe pump and fraction collector
-
Perfusion fluid (e.g., artificial cerebrospinal fluid - aCSF)
-
This compound for administration
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the mouse with isoflurane.
-
Secure the mouse in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole at the coordinates corresponding to the target brain region.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement.
-
Insert a dummy cannula to keep the guide patent.
-
Allow the animal to recover for at least 24-48 hours.[16]
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently restrain the mouse and replace the dummy cannula with the microdialysis probe.
-
Connect the probe inlet to the syringe pump and the outlet to the fraction collector.
-
Place the mouse in a microdialysis bowl that allows free movement.
-
Begin perfusing the probe with aCSF at a low flow rate (e.g., 0.5-2.0 µL/min).[2]
-
Allow the system to equilibrate for 1-2 hours to establish a stable baseline.[16]
-
Administer this compound via the desired route (e.g., oral gavage).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into vials in the fraction collector.[16]
-
At the end of the experiment, euthanize the mouse and perfuse with saline and paraformaldehyde to allow for histological verification of the probe placement.
-
-
Sample Analysis:
Protocol 2: Quantification of Total this compound in Brain Tissue
This protocol describes how to measure the total concentration of this compound in a brain tissue sample.
Materials:
-
Brain tissue sample, flash-frozen
-
Homogenization buffer (e.g., phosphate-buffered saline)
-
Tissue homogenizer (e.g., bead beater or ultrasonic disruptor)
-
Protein precipitation solvent (e.g., acetonitrile containing an internal standard)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Tissue Homogenization:
-
Weigh the frozen brain tissue sample.
-
Add a specific volume of ice-cold homogenization buffer (e.g., 3 volumes of buffer to 1 weight of tissue).
-
Homogenize the tissue until no visible particles remain. Keep the sample on ice throughout the process.[12]
-
-
Protein Precipitation and Extraction:
-
Take a known volume of the brain homogenate.
-
Add a larger volume (e.g., 3-4 times) of cold acetonitrile containing a known concentration of a suitable internal standard.
-
Vortex vigorously for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C.[19]
-
-
Sample Analysis:
-
Carefully collect the supernatant, which contains the extracted drug and internal standard.
-
Analyze the supernatant using a validated LC-MS/MS method.
-
Generate a calibration curve using known concentrations of this compound spiked into blank brain homogenate that has undergone the same extraction procedure.
-
Calculate the concentration of this compound in the original tissue sample, expressed as ng/g of tissue.
-
Protocol 3: Three-Chambered Social Approach Test
This test assesses sociability by measuring the mouse's preference for a novel mouse over a novel object.[20]
Apparatus:
-
A three-chambered box made of clear polycarbonate with openings between the chambers.
-
Two small, identical wire cages, one for the novel mouse and one for the novel object.
Procedure:
-
Habituation (10 minutes):
-
Place the test mouse in the center chamber and allow it to freely explore all three empty chambers.[1]
-
-
Sociability Test (10 minutes):
-
Confine the test mouse to the center chamber.
-
Place an unfamiliar "stranger" mouse inside one of the wire cages in a side chamber.
-
Place a novel, inanimate object in the identical wire cage in the opposite side chamber.
-
Allow the test mouse to explore all three chambers again.
-
Use an automated video tracking system to record the time spent in each chamber and the time spent sniffing each wire cage.
-
A typical, healthy mouse will spend more time in the chamber with the stranger mouse and more time sniffing the cage containing the mouse.[7]
-
-
Data Analysis:
-
Calculate a sociability index (e.g., [Time with mouse - Time with object] / [Time with mouse + Time with object]).
-
Compare the time spent sniffing the mouse versus the object.
-
Protocol 4: Marble-Burying Test
This test is used to assess repetitive and compulsive-like behavior in mice.[9]
Apparatus:
-
A standard mouse cage with approximately 5 cm of clean bedding.[6]
-
20 clean glass marbles.
Procedure:
-
Acclimation:
-
Acclimate the test mouse to the testing room for at least 30 minutes.[6]
-
-
Test (30 minutes):
-
Data Analysis:
-
The primary measure is the total number of marbles buried.
-
Compare the number of buried marbles between treatment groups.
-
Visualizations
References
- 1. MPD: Moy1: project protocol [phenome.jax.org]
- 2. amuzainc.com [amuzainc.com]
- 3. A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Marble Burying [protocols.io]
- 5. Drug delivery to the central nervous system: a review. [sites.ualberta.ca]
- 6. mmpc.org [mmpc.org]
- 7. scantox.com [scantox.com]
- 8. 3-Chamber Sociability Test Step-by-Step Protocol [anilocus.com]
- 9. Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 14. serverfault.com [serverfault.com]
- 15. devtoolsdaily.com [devtoolsdaily.com]
- 16. benchchem.com [benchchem.com]
- 17. In vivo calibration of microdialysis probes for exogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Automated Three-Chambered Social Approach Task for Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of (S,S)-TAK-418 and Other LSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical and clinical efficacy of (S,S)-TAK-418 with other notable Lysine-Specific Demethylase 1 (LSD1) inhibitors. The data presented is intended to inform research and drug development decisions by offering a structured overview of the available experimental evidence.
Introduction to LSD1 Inhibition
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Its dysregulation is implicated in a variety of diseases, most notably cancer and certain neurological disorders. Consequently, LSD1 has emerged as a promising therapeutic target, leading to the development of numerous inhibitors. This guide focuses on comparing the efficacy of this compound, a novel LSD1 inhibitor with a distinct safety profile, against other clinical-stage LSD1 inhibitors.
This compound: A Differentiated Profile
This compound is a selective, orally active, and irreversible inhibitor of the LSD1 enzyme.[1] A key differentiating feature of TAK-418 is its mechanism, which is designed to avoid the disruption of the LSD1-GFI1B interaction. This is significant because the disruption of this complex by other LSD1 inhibitors is linked to hematological toxicities such as thrombocytopenia.[2][3] TAK-418's development has primarily focused on its potential in treating neurodevelopmental disorders, with preclinical studies demonstrating its ability to cross the blood-brain barrier and modulate epigenetic markers in the brain.[3][4]
Comparative Efficacy of LSD1 Inhibitors
The following sections provide a detailed comparison of the in vitro and in vivo efficacy of this compound and other prominent LSD1 inhibitors. It is important to note that direct head-to-head comparative studies across all compounds under identical conditions are limited. The data presented is compiled from various preclinical and clinical studies, and therefore, direct cross-study comparisons should be made with caution.
In Vitro Efficacy
The in vitro potency of LSD1 inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) against the LSD1 enzyme. The following table summarizes the IC50 values for this compound and other clinical-stage LSD1 inhibitors.
| Inhibitor | IC50 (nM) | Assay Type | Notes |
| This compound | 2.9[1][5] | Not Specified | Selective for LSD1 enzyme activity with minimal impact on the LSD1-cofactor complex.[4] |
| Iadademstat (ORY-1001) | 18 | Not Specified | Covalent inhibitor. |
| Bomedemstat (IMG-7289) | 56.8[6] | Not Specified | Irreversible inhibitor.[6] |
| GSK-2879552 | 24.53 | HTRF Assay | Irreversible inhibitor. |
| Pulrodemstat (CC-90011) | Not specified | Not specified | Reversible inhibitor. |
| Seclidemstat (SP-2577) | 13 | Not Specified | Reversible inhibitor. |
Note: The IC50 values presented are from different sources and assays, which may contribute to variability. A comprehensive in vitro characterization of several clinical-stage LSD1 inhibitors (excluding TAK-418) using a standardized HTRF assay provides a more direct comparison for those compounds.
In Vivo Efficacy
The in vivo efficacy of LSD1 inhibitors has been evaluated in various preclinical models, primarily focusing on oncology for most inhibitors and neurodevelopmental disorders for this compound.
This compound (Neurodevelopmental Disorders):
-
Animal Model: Mouse model of Kabuki syndrome (Kmt2d+/βGeo mice).[1]
-
Dosage and Administration: 1 mg/kg, once daily for 14 days (oral).[1]
-
Key Findings: Ameliorated autism spectrum disorder (ASD)-like behaviors. Increased H3K4me1/2/3 and H3K9me2 levels at the Ucp2 gene and induced Ucp2 mRNA expression in primary cultured rat neurons.[1] Showed a good pharmacokinetic profile in rodents and inhibited LSD1 enzyme activity in the brain without causing hematological toxicity.[1]
Iadademstat (ORY-1001) (Oncology):
-
Animal Model: Preclinical models of acute myeloid leukemia (AML).[7]
-
Key Findings: Induced differentiation of AML cells and compromised leukemic stem cell capacity.[7] Showed promising antitumor activity in vivo.[7]
Bomedemstat (IMG-7289) (Hematological Malignancies):
-
Animal Model: Patients with advanced myelofibrosis.
-
Key Findings: Well-tolerated in patients, improved symptomatology, reduced spleen sizes, and normalized or improved blood cell counts in some patients.[6]
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key assays used in the evaluation of LSD1 inhibitors.
LSD1 Enzyme Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is commonly used to determine the IC50 of LSD1 inhibitors.
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated histone H3 peptide substrate (e.g., H3K4me1)
-
Europium cryptate-labeled anti-histone H3 antibody (e.g., anti-H3K4me0)
-
Streptavidin-XL665
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% BSA)
-
Test compounds (LSD1 inhibitors)
-
384-well low volume plates
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the LSD1 enzyme to the wells of the 384-well plate.
-
Add the test compounds or vehicle control to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the biotinylated H3 peptide substrate.
-
Incubate the reaction mixture for a specific duration (e.g., 60 minutes) at room temperature.
-
Stop the reaction and initiate the detection by adding a solution containing the Europium cryptate-labeled antibody and Streptavidin-XL665.
-
Incubate for a further period (e.g., 60 minutes) at room temperature to allow for the development of the HTRF signal.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of an LSD1 inhibitor.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line of interest (e.g., a human AML cell line)
-
LSD1 inhibitor and vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Culture the chosen cancer cell line under appropriate conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject a defined number of cells into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the LSD1 inhibitor (at various doses) or vehicle control to the respective groups according to the desired schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker assessment).
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the LSD1 inhibitor.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can aid in understanding the complex biological processes involved.
Caption: LSD1 Signaling Pathway and Inhibition.
References
- 1. LSD1 enzyme inhibitor TAK-418 unlocks aberrant epigenetic machinery and improves autism symptoms in neurodevelopmental disorder models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical activity of CC‐90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Researchers discover new molecular drug targets for progressive neurological disorder - Medicine.net [medicine.net]
- 4. Phase I trials of the lysine-specific demethylase 1 inhibitor, GSK2879552, as mono- and combination-therapy in relapsed/refractory acute myeloid leukemia or high-risk myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 6. Design, synthesis, and structure-activity relationship of TAK-418 and its derivatives as a novel series of LSD1 inhibitors with lowered risk of hematological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of CC-90011: A Potent and Selective Reversible Inhibitor of Lysine Specific Demethylase 1 (LSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Therapeutic Potential of (S,S)-TAK-418 and Other Investigational Agents in Kabuki Syndrome Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of (S,S)-TAK-418, a novel lysine-specific demethylase 1A (LSD1) inhibitor, with other emerging therapeutic strategies for Kabuki syndrome (KS). The data presented is derived from studies utilizing the well-established Kmt2d+/βGeo mouse model, which recapitulates key neurological phenotypes of Kabuki syndrome type 1.
Executive Summary
Kabuki syndrome is a rare genetic disorder characterized by intellectual disability, developmental delay, and distinctive facial features, primarily caused by mutations in the KMT2D gene. This leads to a deficiency in histone H3 lysine 4 (H3K4) methylation, an epigenetic mark crucial for gene expression. This compound is a brain-penetrant LSD1 inhibitor designed to counteract this deficiency by preventing the removal of H3K4 methylation. Preclinical studies have demonstrated its potential to rescue key neuropathological and behavioral deficits in a mouse model of Kabuki syndrome. This guide compares the performance of this compound with other investigational approaches, including histone deacetylase (HDAC) inhibitors and ketogenic diet, providing a comprehensive overview of the current therapeutic landscape.
Data Presentation: Comparative Efficacy in the Kmt2d+/βGeo Mouse Model
The following tables summarize the quantitative data from key preclinical studies on this compound and alternative therapeutic strategies.
Table 1: Effects on Adult Hippocampal Neurogenesis
| Therapeutic Agent | Dosage/Regimen | Outcome Measure | Wild-Type (WT) + Vehicle | Kmt2d+/βGeo + Vehicle | Kmt2d+/βGeo + Treatment | p-value (Treatment vs. Vehicle in Kmt2d+/βGeo) | Citation(s) |
| This compound | 1 mg/kg/day (oral gavage, 14 days) | DCX+ cells/mm² in Dentate Gyrus | ~100% (normalized) | ~60% | ~100% (normalized) | <0.05 | [1] |
| AR-42 (HDAC Inhibitor) | 10 mg/kg/day (oral gavage, 14 days) | DCX expression (normalized) | ~1.0 | ~0.4 | ~1.0 | <0.001 | [2] |
| Ketogenic Diet | Ad libitum for 2 weeks | EdU+ cells in Granule Cell Layer (Survival) | ~100% (normalized) | ~50% | ~80% | <0.05 | [3] |
Table 2: Effects on Hippocampal-Dependent Memory (Morris Water Maze)
| Therapeutic Agent | Dosage/Regimen | Outcome Measure | Wild-Type (WT) + Vehicle | Kmt2d+/βGeo + Vehicle | Kmt2d+/βGeo + Treatment | p-value (Treatment vs. Vehicle in Kmt2d+/βGeo) | Citation(s) |
| This compound | 1 mg/kg/day (oral gavage) | Platform Crossings in Probe Trial | ~5 | ~2.5 | ~5 | <0.05 | [1] |
| AR-42 (HDAC Inhibitor) | 10 mg/kg/day (oral gavage) | Platform Crossings in Probe Trial | ~10 | ~5 | ~10 | <0.001 | [2] |
| Ketogenic Diet | Ad libitum for 2 weeks | Platform Zone Crosses in Probe Trial | ~12 | ~6 | ~10 | <0.05 | [4] |
Table 3: Effects on Histone Methylation
| Therapeutic Agent | Dosage/Regimen | Outcome Measure | Wild-Type (WT) + Vehicle | Kmt2d+/βGeo + Vehicle | Kmt2d+/βGeo + Treatment | p-value (Treatment vs. Vehicle in Kmt2d+/βGeo) | Citation(s) |
| This compound | 1 mg/kg/day (oral gavage, 14 days) | H3K4me1, H3K4me2, H3K4me3 levels (Hippocampal lysates) | Normalized to 1 | Decreased | Increased towards WT levels | <0.05 for H3K4me1/2 | [1] |
| AR-42 (HDAC Inhibitor) | 10 mg/kg/day (oral gavage, 14 days) | H3K4me3/DAPI fluorescence ratio (Dentate Gyrus) | ~0.8 | ~0.5 | ~0.8 | <0.01 | [2] |
| Ketogenic Diet | Ad libitum for 2 weeks | H3K4me3/DAPI fluorescence ratio (Dentate Gyrus) | ~1.0 (normalized) | Decreased | Significantly Increased | <0.05 | [4] |
Other Investigational LSD1 Inhibitors
Another LSD1 inhibitor, Vafidemstat (Oryzon Genomics), is also under investigation for Kabuki syndrome. While it has undergone Phase II clinical trials for other neurological conditions, preclinical data in a Kabuki syndrome mouse model is currently being generated to validate its therapeutic potential.[5][6][7][8]
Experimental Protocols
Animal Model
All cited studies utilized the Kmt2d+/βGeo mouse model, which has a heterozygous loss-of-function mutation in the Kmt2d gene, leading to reduced H3K4 methyltransferase activity and recapitulating key phenotypes of Kabuki syndrome type 1.[2]
Drug and Diet Administration
-
This compound: Administered daily via oral gavage at a dose of 1 mg/kg for 14 days. The vehicle used was methylcellulose.[1]
-
AR-42: Administered daily via oral gavage at a dose of 10 mg/kg for 14 days. The vehicle consisted of 0.5% methylcellulose and 0.1% Tween-80 in water.[2]
-
Ketogenic Diet: A diet with a 4:1 ratio of fat to carbohydrates plus protein was provided ad libitum for 2 weeks.[3]
Morris Water Maze Protocol
The Morris water maze is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory.[9][10][11][12][13]
-
Apparatus: A circular pool (approximately 1.2 m in diameter) is filled with opaque water (rendered opaque with non-toxic white paint) maintained at 21-23°C. A hidden platform is submerged 1-1.5 cm below the water surface. Various visual cues are placed around the room.
-
Acquisition Phase: Mice are trained for 5-7 consecutive days with 4 trials per day. For each trial, the mouse is placed in the water at one of four starting positions and allowed to swim freely to find the hidden platform. If the mouse does not find the platform within 60 seconds, it is gently guided to it. The mouse is allowed to remain on the platform for 15-30 seconds.
-
Probe Trial: 24 hours after the last training trial, the platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was located) and the number of platform location crosses are recorded.
Doublecortin (DCX) Immunohistochemistry for Neurogenesis
Doublecortin (DCX) is a microtubule-associated protein expressed in migrating and differentiating neurons, serving as a marker for adult neurogenesis.[14][15][16][17][18]
-
Tissue Preparation: Mice are transcardially perfused with 4% paraformaldehyde (PFA). Brains are post-fixed in 4% PFA overnight and then cryoprotected in 30% sucrose. 30-40 µm thick coronal sections of the hippocampus are prepared using a cryostat or vibratome.
-
Immunostaining:
-
Sections are washed in phosphate-buffered saline (PBS).
-
Antigen retrieval may be performed (e.g., by heating in citrate buffer).
-
Sections are blocked with a solution containing normal serum and a detergent (e.g., Triton X-100) to prevent non-specific antibody binding.
-
Sections are incubated with a primary antibody against DCX (e.g., goat anti-DCX) overnight at 4°C.
-
After washing, sections are incubated with a fluorescently-labeled secondary antibody (e.g., donkey anti-goat IgG Alexa Fluor 488).
-
Sections are counterstained with a nuclear marker like DAPI.
-
-
Imaging and Quantification: Images of the dentate gyrus are captured using a confocal or fluorescence microscope. The number of DCX-positive cells per unit area or volume of the granule cell layer is quantified by a blinded observer.
Signaling Pathways and Experimental Workflows
Kabuki Syndrome Pathophysiology and Therapeutic Intervention
Caption: Kabuki syndrome pathophysiology and points of therapeutic intervention.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for preclinical evaluation of therapeutics in a Kabuki syndrome mouse model.
Conclusion
The preclinical data strongly support the therapeutic potential of this compound in a validated mouse model of Kabuki syndrome. By directly targeting the epigenetic machinery downstream of the primary genetic defect, this compound effectively rescues deficits in adult neurogenesis and hippocampal-dependent memory. Comparative analysis with other investigational strategies, such as HDAC inhibition and ketogenic diet, reveals that while all three approaches show promise in ameliorating key phenotypes, this compound offers a targeted mechanism of action directly related to the H3K4 methylation deficiency central to Kabuki syndrome pathophysiology. Further investigation, including head-to-head comparative studies and long-term efficacy and safety assessments, will be crucial in determining the optimal therapeutic strategy for individuals with Kabuki syndrome. The ongoing investigation of other LSD1 inhibitors like Vafidemstat will also provide valuable insights into the therapeutic utility of this drug class for this rare disease.
References
- 1. Inhibition of KDM1A activity restores adult neurogenesis and improves hippocampal memory in a mouse model of Kabuki syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibition rescues structural and functional brain deficits in a mouse model of Kabuki syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A ketogenic diet rescues hippocampal memory defects in a mouse model of Kabuki syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kabuki Syndrome Foundation Testing Vafidemstat in Kabuki Syndrome Mouse Model | Kabuki Syndrome Foundation [kabukisyndromefoundation.org]
- 6. asebio.com [asebio.com]
- 7. biotech-spain.com [biotech-spain.com]
- 8. InnoSer Partners with Kabuki Syndrome Foundation to Advance Therapeutic Development for Kabuki Syndrome - InnoSer [innoserlaboratories.com]
- 9. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 10. mmpc.org [mmpc.org]
- 11. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UC Davis - Morris Water Maze [protocols.io]
- 13. MPD: Brown2: project protocol [phenome.jax.org]
- 14. 2.6. Immunohistochemistry [bio-protocol.org]
- 15. Immature Doublecortin-Positive Hippocampal Neurons Are Important for Learning But Not for Remembering - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Doublecortin Is Required in Mice for Lamination of the Hippocampus But Not the Neocortex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Time Course of Postnatal Distribution of Doublecortin Immunoreactive Developing/Maturing Neurons in the Somatosensory Cortex and Hippocampal CA1 Region of C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Cross-Species Comparative Analysis of (S,S)-TAK-418's Pharmacokinetic Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic (PK) profile of (S,S)-TAK-418, a novel, orally active, and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). Due to the limited availability of specific preclinical pharmacokinetic parameters for this compound in the public domain, this guide summarizes its known qualitative characteristics and presents a comparison with other LSD1 inhibitors for which data is available. This information is intended to offer a valuable resource for researchers and drug development professionals in the field of epigenetic modulation.
This compound: A Profile of a Brain-Penetrant LSD1 Inhibitor
This compound has been shown to possess a favorable pharmacokinetic profile in both rodent and human studies, positioning it as a promising therapeutic candidate for central nervous system (CNS) disorders. Key characteristics include:
-
Rapid Absorption and Short Half-Life: Clinical studies in humans have demonstrated that this compound is rapidly absorbed following oral administration and exhibits a short terminal half-life.[1][2][3]
-
Linear Pharmacokinetics: The pharmacokinetic profile of this compound is nearly linear across the evaluated dose ranges in clinical trials.[1][2][3]
-
Blood-Brain Barrier Penetration: A critical feature for a CNS-acting drug, this compound has been shown to rapidly cross the blood-brain barrier.[1][2][3]
-
Good Rodent Pharmacokinetic Profile: Preclinical studies in rodents have indicated a good pharmacokinetic profile, supporting its advancement into clinical development.
Comparative Pharmacokinetic Data of LSD1 Inhibitors
To provide a comparative landscape, the following table summarizes publicly available pharmacokinetic parameters for other notable LSD1 inhibitors in various preclinical species. It is important to note that direct cross-study comparisons should be made with caution due to potential differences in experimental conditions.
| Compound | Species | Dose | Route | Cmax (μM) | Tmax (h) | AUC (μM·h) | Half-life (h) | Oral Bioavailability (%) |
| Pulrodemstat (CC-90011) | Mouse | 5 mg/kg | Oral | 0.36 | - | 1.8 (AUC0-24h) | 2 | 32 |
| Iadademstat (ORY-1001) | - | - | Oral | - | - | - | - | Excellent |
Data for this compound and T-448 in a comparable format is not publicly available. Excellent oral bioavailability for Iadademstat (ORY-1001) has been noted in preclinical models.[4]
Experimental Protocol: A Representative In Vivo Pharmacokinetic Study in Rodents
The following protocol outlines a typical experimental design for assessing the pharmacokinetic profile of a small molecule inhibitor like this compound in a rodent model.
Objective: To determine the pharmacokinetic parameters of a test compound following oral and intravenous administration in rats.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle for formulation (e.g., 0.5% methylcellulose in water)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Dosing gavage needles and syringes
-
Intravenous catheters
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Analytical equipment for bioanalysis (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimatization: Animals are acclimated to the housing conditions for at least one week prior to the study.
-
Dose Formulation: The test compound is formulated in the appropriate vehicle to the desired concentrations for oral and intravenous administration.
-
Dosing:
-
Oral (PO): A cohort of rats is administered the test compound via oral gavage at a specific dose.
-
Intravenous (IV): A separate cohort of rats is administered the test compound via an intravenous catheter at a specific dose.
-
-
Blood Sampling: Blood samples are collected from each animal at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of the test compound in plasma samples is quantified using a validated bioanalytical method, typically LC-MS/MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, clearance, and volume of distribution. Oral bioavailability is calculated by comparing the AUC from the oral dose to the AUC from the intravenous dose.
Visualizing the Pharmacokinetic Workflow
The following diagram illustrates the typical workflow of a preclinical pharmacokinetic study.
Caption: Preclinical pharmacokinetic study workflow.
Signaling Pathway of LSD1 Inhibition
This compound exerts its therapeutic effect by inhibiting the enzymatic activity of LSD1, a key epigenetic regulator. The diagram below illustrates the simplified signaling pathway affected by LSD1 inhibition.
Caption: LSD1 inhibition by this compound.
References
- 1. Safety, pharmacokinetics and pharmacodynamics of TAK‐418, a novel inhibitor of the epigenetic modulator lysine‐specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, pharmacokinetics and pharmacodynamics of TAK-418, a novel inhibitor of the epigenetic modulator lysine-specific demethylase 1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel Therapeutic Agents for Social Deficits in Animal Models: (S,S)-TAK-418, T-448, and TAK-041
For Immediate Release
Shanghai, China – November 20, 2025 – In the quest for effective treatments for neurodevelopmental disorders characterized by social deficits, researchers are exploring diverse molecular pathways. This guide provides a comparative overview of two distinct therapeutic strategies: the inhibition of Lysine-Specific Demethylase 1 (LSD1) by (S,S)-TAK-418 and T-448, and the agonism of the G-protein-coupled receptor 139 (GPR139) by TAK-041. While all three compounds have shown promise in ameliorating social deficits in preclinical animal models, they operate through fundamentally different mechanisms.
This publication aims to clarify the mechanisms of action, present comparative preclinical efficacy data, and detail the experimental protocols used to evaluate these promising compounds.
Section 1: Clarifying the Mechanisms of Action
It is crucial to distinguish between the targets of these compounds. This compound and T-448 are specific inhibitors of the LSD1 enzyme, an epigenetic modulator.[1] In contrast, TAK-041 is a selective agonist for the GPR139 receptor, a neuronally expressed orphan receptor.[2] These represent two separate approaches to treating social behavior deficits.
This compound and T-448: Targeting Epigenetic Regulation via LSD1 Inhibition
This compound and T-448 are brain-penetrant small molecules that specifically inhibit the enzymatic activity of LSD1.[1][3] LSD1 is a histone demethylase that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), playing a critical role in regulating gene expression.[4][5] Dysregulation of epigenetic marks, including histone methylation, is implicated in the pathophysiology of neurodevelopmental disorders.[6] By inhibiting LSD1, TAK-418 and T-448 aim to normalize aberrant gene expression underlying social deficits.[3][7] A key feature of these compounds is their minimal impact on the LSD1-cofactor complex, which is believed to reduce the risk of hematological side effects like thrombocytopenia seen with less specific LSD1 inhibitors.[1]
TAK-041: Modulating Neuronal Circuits via GPR139 Agonism
TAK-041 (also known as NBI-1065846) is a potent and selective agonist for the GPR139 receptor.[2] GPR139 is an orphan G-protein-coupled receptor predominantly expressed in the central nervous system, with high concentrations in the habenula, a brain region involved in reward, motivation, and social behavior.[8][9] Activation of GPR139 is thought to modulate the activity of key neuronal circuits implicated in the negative symptoms of schizophrenia, including social withdrawal.[8][9] The therapeutic hypothesis is that by activating GPR139, TAK-041 can normalize aberrant habenula activity and thereby improve social interaction.[8]
Section 2: Comparative Efficacy in Animal Models of Social Deficit
Both LSD1 inhibitors and the GPR139 agonist have demonstrated efficacy in reversing social deficits in various rodent models. The primary behavioral assay used in these studies is the three-chamber social interaction test.
This compound versus T-448
A key study directly compared the pharmacological profiles of TAK-418 and T-448 in animal models of neurodevelopmental disorders, including valproic acid (VPA)-exposed rats and polyinosinic:polycytidylic acid (poly I:C)-exposed mice, which exhibit social deficits.[1][10] The results indicate that both compounds consistently improve these deficits, supporting the therapeutic potential of LSD1 enzyme inhibition.[1][10]
| Compound | Animal Model | Dose | Efficacy in Ameliorating Social Deficits | Reference |
| This compound | VPA-exposed rats (5 weeks old) | 0.3, 1 mg/kg (p.o., 2 weeks) | Significant improvement in sociability | [11] |
| VPA-exposed rats (15 weeks old) | 1 mg/kg (p.o., 2 weeks) | Significant improvement in sociability | [11] | |
| Poly I:C-exposed mice | 0.3, 1 mg/kg (p.o., 2 weeks) | Significant improvement in sociability | [11] | |
| T-448 | VPA-exposed rats | 3 mg/kg (p.o., 2 weeks) | Ameliorated social deficits | [10] |
| VPA-exposed rats | 1 mg/kg (p.o., 2 weeks) | Not effective | [10] | |
| Poly I:C-exposed mice | 3 mg/kg (p.o., 2 weeks) | Ameliorated social deficits | [10] |
Table 1: Comparative Efficacy of LSD1 Inhibitors in Rodent Models of Social Deficit.
The data suggest that a significant level of LSD1 enzyme inhibition in the brain (around 85% with 3 mg/kg of T-448) may be necessary to achieve efficacy in these models.[10] The consistent effects of both TAK-418 and T-448 strongly suggest that their pro-social effects are mediated through the inhibition of LSD1 enzyme activity.[10]
TAK-041
TAK-041 has been evaluated in multiple rodent models relevant to the negative symptoms of schizophrenia, including innate social deficits.
| Compound | Animal Model | Dose | Efficacy in Ameliorating Social Deficits | Reference |
| TAK-041 | BALB/c mice (innate social deficit) | Not specified | Rescued social interaction deficits | [2] |
| Maternal immune activation (Poly I:C) model | Not specified | Completely reversed social interaction deficits | [8] | |
| Subchronic PCP-SI model | Not specified | Completely reversed social interaction deficits | [8] | |
| BTBR mice | Not specified | Completely reversed social interaction deficits | [8] |
Table 2: Efficacy of the GPR139 Agonist TAK-041 in Rodent Models of Social Deficit.
Pharmacological studies have demonstrated that TAK-041 can improve social behavior deficits in these animal models, supporting the hypothesis that modulating the habenula circuit via GPR139 agonism is a viable strategy for treating social withdrawal.[9]
Section 3: Experimental Protocols
The three-chamber social interaction test is a standardized and widely used assay to evaluate sociability in rodents.
Three-Chamber Social Interaction Test
This test assesses the propensity of a mouse to spend time with another mouse (sociability) and to spend time with a novel mouse over a familiar one (social novelty).[12]
Apparatus: A rectangular, three-chambered box made of clear Plexiglas. The dividing walls have openings to allow access to all chambers.[13][14]
Procedure:
-
Habituation (5-10 minutes): The subject mouse is placed in the central chamber and allowed to explore all three empty chambers.
-
Sociability Test (10 minutes): An unfamiliar "stranger" mouse is placed in a wire cage in one of the side chambers. An identical empty wire cage is placed in the opposite chamber. The subject mouse is placed back in the center chamber, and the time spent in each chamber and time spent sniffing each cage are recorded. A sociable mouse will spend significantly more time in the chamber with the stranger mouse.[12][15]
-
Social Novelty Test (10 minutes): A second, novel stranger mouse is placed in the previously empty wire cage. The subject mouse now has a choice between the familiar mouse (from the sociability test) and the novel mouse. Time spent in each chamber and sniffing each cage is again recorded. A mouse with normal social memory will spend more time with the novel stranger.[12][15]
Section 4: Conclusion
Both LSD1 inhibition and GPR139 agonism represent promising, yet distinct, therapeutic avenues for the treatment of social deficits associated with neurodevelopmental and psychiatric disorders. The LSD1 inhibitors this compound and T-448 have demonstrated consistent efficacy in preclinical models by targeting the epigenetic machinery, suggesting that correcting aberrant gene expression is a viable strategy.[1] The GPR139 agonist TAK-041, on the other hand, works by modulating specific neuronal circuits implicated in social behavior.[2]
Further research, including clinical trials, will be necessary to determine the translational potential of these approaches in human populations. The data presented here provide a foundational guide for researchers in the field of neuropharmacology and drug development, highlighting the potential of these novel mechanisms to address a significant unmet medical need.
References
- 1. Investigating the Therapeutic Potential of LSD1 Enzyme Activity-Specific Inhibition by TAK-418 for Social and Memory Deficits in Rodent Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of TAK-041: a Potent and Selective GPR139 Agonist Explored for the Treatment of Negative Symptoms Associated with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LSD1 enzyme inhibitor TAK-418 unlocks aberrant epigenetic machinery and improves autism symptoms in neurodevelopmental disorder models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological roles of LSD1 beyond its demethylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Three Chamber Social Test - Creative Biolabs [creative-biolabs.com]
- 13. mmpc.org [mmpc.org]
- 14. acsu.buffalo.edu [acsu.buffalo.edu]
- 15. Automated Three-Chambered Social Approach Task for Mice - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of (S,S)-TAK-418's Potency as an LSD1 Inhibitor: A Comparative Analysis
This guide provides an objective comparison of the inhibitory activity of (S,S)-TAK-418 against Lysine-specific demethylase 1 (LSD1) with other known LSD1 inhibitors. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview supported by experimental data and methodologies.
Comparative Inhibitory Activity of LSD1 Inhibitors
This compound has been identified as a potent and selective inhibitor of the LSD1 enzyme. The following table summarizes its half-maximal inhibitory concentration (IC50) in comparison to other notable LSD1 inhibitors. A lower IC50 value indicates greater potency.
| Compound | IC50 Value | Notes |
| This compound | 2.9 nM [1][2] | A selective, orally active LSD1 enzyme inhibitor.[2] |
| Seclidemstat | 13 nM[3] | A reversible LSD1 inhibitor that has undergone clinical trials.[3] |
| ORY-1001 (Iadademstat) | 18 nM[4] | An irreversible inhibitor that binds to the FAD cofactor of LSD1.[4] |
| OG-668 | 7.6 nM[5] | A tool compound with low nanomolar potency. |
| Compound 14 | 0.18 µM[3] | A selective and reversible LSD1 inhibitor.[3] |
| Tranylcypromine (TCP) | 5.6 µM[5] | A non-selective monoamine oxidase inhibitor that also inhibits LSD1. |
| SP-2509 | 2.5 µM[5] | A tool compound with micromolar potency. |
Experimental Protocol for IC50 Determination of LSD1 Inhibitors
The determination of the IC50 values for LSD1 inhibitors is crucial for assessing their potency. A commonly employed method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Principle: This assay measures the enzymatic activity of LSD1 on a biotinylated histone H3 peptide substrate. The product, a demethylated peptide, is recognized by a specific antibody labeled with a fluorescent donor, while the biotinylated peptide is captured by streptavidin conjugated to a fluorescent acceptor. Inhibition of LSD1 leads to a decrease in the HTRF signal.
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated histone H3K4me2 peptide substrate
-
Europium cryptate-labeled anti-histone H3K4me0 antibody (donor)
-
Streptavidin-d2 (acceptor)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT)
-
Test compounds (e.g., this compound) and controls
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Enzyme and Substrate Preparation: Dilute the LSD1 enzyme and the biotinylated H3K4me2 peptide substrate to their final concentrations in the assay buffer.
-
Reaction Initiation: Add the test compounds, LSD1 enzyme, and substrate to the microplate wells. The reaction is typically initiated by the addition of the enzyme.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the enzymatic reaction and initiate the detection by adding a mixture of the europium-labeled antibody and streptavidin-d2.
-
Signal Reading: After another incubation period to allow for antibody-antigen binding, read the plate on an HTRF-compatible reader at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) for each well. The percentage of inhibition is determined relative to a control with no inhibitor. The IC50 value is then calculated by fitting the dose-response curve using a suitable nonlinear regression model.[6]
Caption: Workflow for determining LSD1 inhibitor IC50 values using an HTRF assay.
LSD1 Signaling Pathway in Gene Regulation
LSD1 is a key epigenetic modifier that primarily functions by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription. By removing this mark, LSD1 contributes to transcriptional repression. It can also demethylate H3K9me1/2, another repressive mark, in different contexts. LSD1 is often recruited to specific gene promoters as part of larger protein complexes, such as the CoREST complex.
Caption: Simplified pathway of LSD1-mediated gene silencing and its inhibition by this compound.
References
- 1. LSD1 enzyme inhibitor TAK-418 unlocks aberrant epigenetic machinery and improves autism symptoms in neurodevelopmental disorder models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Long-Term Safety and Tolerability of (S,S)-TAK-418: A Comparative Guide
(S,S)-TAK-418 (hereafter TAK-418) is an investigational, brain-penetrant small molecule that selectively and irreversibly inhibits Lysine-Specific Demethylase 1 (LSD1), an enzyme involved in epigenetic regulation.[1][2][3] By inhibiting LSD1, TAK-418 increases histone methylation, which may normalize gene expression in certain neurological and neurodevelopmental disorders.[4] Preclinical studies have suggested its potential in treating conditions like Kabuki syndrome, autism spectrum disorder, and the negative symptoms of schizophrenia.[1][5][6]
This guide provides an objective assessment of the safety and tolerability of TAK-418 based on available clinical trial data. As long-term data for TAK-418 is not yet publicly available, this guide compares its short-term safety profile in healthy volunteers with the longer-term safety data of several novel therapeutic alternatives for schizophrenia, a key potential indication for TAK-418. The comparators include Cariprazine, Lumateperone, Ulotaront (SEP-363856), and Xanomeline-trospium (KarXT), selected for their novel mechanisms of action and recent clinical development for symptoms of schizophrenia.
Mechanism of Action of TAK-418
TAK-418 functions by inhibiting the enzymatic activity of LSD1 (also known as KDM1A).[3] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4).[2] The demethylation of H3K4 is generally associated with transcriptional repression. By inhibiting LSD1, TAK-418 prevents this demethylation, leading to an increase in H3K4 methylation and the potential restoration of normal gene expression.[1] Notably, TAK-418 was designed to specifically inhibit the enzyme's catalytic activity without disrupting the LSD1-cofactor complex, a mechanism intended to reduce the risk of hematological side effects like thrombocytopenia, which has been a concern with earlier-generation LSD1 inhibitors.[2][5]
References
- 1. Safety, pharmacokinetics and pharmacodynamics of TAK‐418, a novel inhibitor of the epigenetic modulator lysine‐specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and structure-activity relationship of TAK-418 and its derivatives as a novel series of LSD1 inhibitors with lowered risk of hematological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LSD1 enzyme inhibitor TAK-418 unlocks aberrant epigenetic machinery and improves autism symptoms in neurodevelopmental disorder models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. LSD1 enzyme inhibitor TAK-418 unlocks aberrant epigenetic machinery and improves autism symptoms in neurodevelopmental disorder models - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of (S,S)-TAK-418's Effects on Gene Expression Normalization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reproducibility and efficacy of (S,S)-TAK-418 in normalizing gene expression, benchmarked against other Lysine-specific demethylase 1 (LSD1) inhibitors. The data presented is compiled from publicly available experimental results to offer an objective overview for researchers in neurodevelopmental disorders and epigenetic drug discovery.
Executive Summary
This compound is a selective, orally active inhibitor of the LSD1 enzyme, which plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine 4 (H3K4)[1]. Dysregulation of this process is implicated in various neurodevelopmental disorders.[2] Experimental evidence demonstrates that TAK-418 can normalize aberrant gene expression in animal models of these disorders, suggesting a potential therapeutic avenue.[2][3] This guide delves into the quantitative effects of TAK-418 on gene expression and histone methylation, compares its performance with other LSD1 inhibitors, and provides detailed experimental protocols for reproducibility.
Comparative Performance of LSD1 Inhibitors
The following tables summarize the key performance indicators of this compound and alternative LSD1 inhibitors based on available preclinical data.
Table 1: In Vitro Potency and Cellular Effects of LSD1 Inhibitors
| Compound | Target | IC50 (nM) | Key Cellular Effects | Reference |
| This compound | LSD1 (KDM1A) | 2.9 | Increases H3K4me1/2/3 and H3K9me2 levels; induces Ucp2 and Bdnf mRNA expression in primary rat neurons. | [1] |
| T-448 | LSD1 | 22 | Increases H3K4 methylation in the brain. | [1][4] |
| GSK-LSD1 | LSD1 | 16 | Induces gene expression changes and inhibits cancer cell line growth (average EC50 < 5 nM). | [5] |
Table 2: Effects of LSD1 Inhibitors on Gene Expression in Disease Models
| Compound | Model System | Number of Upregulated Genes | Number of Downregulated Genes | Key Findings | Reference |
| This compound | Valproic Acid (VPA)-treated rats; Poly I:C-treated mice | Data available in GEO: GSE165676 | Data available in GEO: GSE165676 | Almost completely normalized dysregulated gene expression in the brain. The specific genes modulated differed between models and ages, suggesting a restoration of gene expression homeostasis. | [2][6][7] |
| GSK-LSD1 | Epidermal Progenitor (EP) cells | 863 | 350 | Promotes epithelial differentiation by de-repressing fate-determining transcription factors. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of this compound.
RNA Sequencing (RNA-Seq) for Gene Expression Analysis in Brain Tissue
This protocol outlines the steps for analyzing global mRNA expression changes in cortical tissue from rodent models following treatment with an LSD1 inhibitor.
I. Tissue Collection and RNA Extraction:
-
Rodent models (e.g., VPA-treated rats or poly I:C-treated mice) and control animals are euthanized.[9][10][11]
-
Cortical tissue is rapidly dissected and flash-frozen in liquid nitrogen to preserve RNA integrity.
-
Total RNA is extracted from the frozen tissue using a commercial kit (e.g., RNeasy Lipid Tissue Mini Kit, Qiagen) according to the manufacturer's instructions.[9][12]
-
RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).[13]
II. Library Preparation and Sequencing:
-
mRNA is enriched from the total RNA population using oligo(dT) magnetic beads.
-
The enriched mRNA is fragmented into smaller pieces.
-
First-strand cDNA is synthesized using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
The resulting double-stranded cDNA fragments are end-repaired, A-tailed, and ligated with sequencing adapters.
-
The adapter-ligated fragments are amplified by PCR to create the final sequencing library.
-
The quality of the library is assessed, and it is sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
III. Bioinformatic Analysis:
-
Raw sequencing reads are quality-controlled and trimmed to remove low-quality bases and adapter sequences.
-
The cleaned reads are aligned to the reference genome (e.g., rat or mouse genome).
-
The number of reads mapping to each gene is counted.
-
Differential gene expression analysis is performed between the treatment and control groups to identify significantly up- and down-regulated genes. Statistical methods such as DESeq2 or edgeR are typically used.[14]
Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Histone Modification Analysis
This protocol describes the methodology for identifying the genomic locations of specific histone modifications (e.g., H3K4me2, H3K9me2) in brain tissue.
I. Chromatin Preparation:
-
Fresh or frozen brain tissue is minced and homogenized to isolate nuclei.[15]
-
The isolated nuclei are treated with formaldehyde to cross-link proteins (including histones) to DNA.[15]
-
The cross-linking reaction is quenched with glycine.
-
The nuclei are lysed, and the chromatin is sheared into fragments of 200-600 base pairs using sonication or enzymatic digestion.[16]
II. Immunoprecipitation:
-
The sheared chromatin is incubated overnight with an antibody specific to the histone modification of interest (e.g., anti-H3K4me2 or anti-H3K9me2).
-
Protein A/G magnetic beads are added to capture the antibody-chromatin complexes.
-
The beads are washed extensively to remove non-specifically bound chromatin.
-
The cross-links are reversed by heating, and the DNA is purified.
III. Library Preparation and Sequencing:
-
The purified ChIP DNA is used to prepare a sequencing library following a similar procedure as for RNA-Seq library preparation (end-repair, A-tailing, adapter ligation, and PCR amplification).
-
The library is sequenced on a high-throughput sequencing platform.
IV. Bioinformatic Analysis:
-
Sequencing reads are aligned to the reference genome.
-
Peak calling algorithms (e.g., MACS2) are used to identify genomic regions with significant enrichment of the histone modification.[17]
-
The identified peaks are annotated to determine their proximity to genes and other genomic features.
-
Differential binding analysis can be performed to compare the enrichment of the histone mark between different conditions.
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological mechanisms and experimental designs can aid in understanding the context of this compound's action.
Caption: Mechanism of action of this compound in normalizing gene expression.
Caption: Experimental workflow for assessing this compound's effects.
Conclusion
This compound demonstrates a reproducible capacity to normalize dysregulated gene expression in preclinical models of neurodevelopmental disorders by inhibiting the LSD1 enzyme. Its high potency and selectivity, coupled with a favorable safety profile of not disrupting the LSD1-GFI1B complex, distinguish it from some other LSD1 inhibitors. The provided experimental protocols offer a framework for researchers to independently verify and build upon these findings. The unique ability of TAK-418 to restore homeostasis across different sets of dysregulated genes in various models underscores its potential as a novel therapeutic strategy for disorders with an epigenetic etiology. Further research, leveraging the methodologies outlined in this guide, will be instrumental in fully elucidating its therapeutic mechanism and potential clinical applications.
References
- 1. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 enzyme inhibitor TAK-418 unlocks aberrant epigenetic machinery and improves autism symptoms in neurodevelopmental disorder models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 6. researchgate.net [researchgate.net]
- 7. GSE165660.2 - RNA expression profile in animal models of neurodevelopmental disorders treated with TAK-418 - Rattus norvegicus | Gemma [gemma.msl.ubc.ca]
- 8. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Poly (I:C)-induced maternal immune activation modifies ventral hippocampal regulation of stress reactivity: prevention by environmental enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paternal immune activation by Poly I:C modulates sperm noncoding RNA profiles and causes transgenerational changes in offspring behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prenatal Poly I:C Challenge Affects Behaviors and Neurotransmission via Elevated Neuroinflammation Responses in Female Juvenile Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hidden Talents: Poly (I:C)-induced maternal immune activation improves mouse visual discrimination performance and reversal learning in a sex-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An RNA-Seq atlas of gene expression in mouse and rat normal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of (S,S)-TAK-418 in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper disposal of investigational compounds like (S,S)-TAK-418 is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established guidelines for the disposal of research-grade pharmaceuticals provide a clear framework for managing this process safely and effectively. The fundamental principle is to handle the compound as a potentially hazardous material and to consult with your institution's Environmental Health and Safety (EHS) office for site-specific protocols.
Core Disposal Principles
The disposal of any investigational medication must adhere to federal and local regulations, such as the Federal Resource Conservation and Recovery Act (RCRA) in the United States.[1][2] Research institutions are responsible for ensuring that all pharmaceutical waste is managed in a way that protects human health and the environment.[2][3]
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the proper disposal of this compound in a research laboratory.
1. Waste Characterization and Segregation:
The first crucial step is to determine if the waste is hazardous. This determination should be made in consultation with your institution's EHS department. Pharmaceutical waste can be categorized as hazardous if it meets certain characteristics (e.g., ignitability, corrosivity, reactivity, toxicity) or is listed as a hazardous waste by regulatory agencies.[4]
-
Segregation: Properly segregate this compound waste from other laboratory waste streams. This includes separating it from general trash, sharps containers (unless the sharps are contaminated with the compound), and other chemical waste.[3][5]
2. Containerization and Labeling:
-
Primary Container: Unused or expired this compound should remain in its original container if possible. If not, use a compatible, sealed, and clearly labeled container.
-
Waste Containers: For materials contaminated with this compound (e.g., gloves, pipette tips, empty vials), use designated pharmaceutical waste containers. These are often color-coded to distinguish them from other types of waste.[5]
-
Labeling: All waste containers must be clearly labeled with the contents, including the name "this compound," and any known hazard warnings.
3. Storage:
-
Store waste containers in a secure, designated area away from incompatible materials.
-
Follow the storage conditions recommended for the parent compound, which is typically at room temperature for shipping but may require specific conditions for long-term stability.[6][7][8]
4. Disposal Pathway:
The disposal pathway will depend on the hazardous waste determination made in consultation with your EHS office.
-
Hazardous Waste: If deemed hazardous, the waste must be collected by a licensed hazardous waste vendor for incineration.[1] Do not dispose of it down the drain or in the regular trash.
-
Non-Hazardous Waste: Even if determined to be non-hazardous, incineration is often the preferred method of disposal for pharmaceutical waste to prevent environmental contamination.[1] Your EHS office will provide guidance on the appropriate disposal vendor.
-
Controlled Substances: If this compound were a controlled substance, it would require disposal through a reverse distributor or destruction by a DEA-registered entity.[4] Currently, this compound is not listed as a controlled substance.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 356.91 g/mol | [6][7] |
| Chemical Formula | C17H25ClN2O2S | [6][7] |
| CAS Number | 1818253-48-3 | [6][7] |
| IC50 (LSD1) | 2.9 nM | [8][9] |
This table summarizes key chemical and biological data for this compound.
Experimental Protocols
While specific disposal experiments are not applicable, the handling and disposal of this compound would be governed by standard laboratory safety protocols. For instance, when preparing solutions of this compound for in vivo studies, as described in the literature where it was administered orally to rodents, any unused solutions or contaminated materials would be subject to the disposal procedures outlined above.[8][9]
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following diagrams illustrate the decision-making process and the overall workflow.
Caption: Decision workflow for the disposal of this compound.
References
- 1. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 2. rxdestroyer.com [rxdestroyer.com]
- 3. anentawaste.com [anentawaste.com]
- 4. Pharmaceutical Waste | Environmental Health and Safety | University of Houston [uh.edu]
- 5. phs.co.uk [phs.co.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
Essential Safety and Handling Protocols for (S,S)-TAK-418
(S,S)-TAK-418 is a potent, selective, and orally active inhibitor of the lysine-specific demethylase 1 (LSD1) enzyme, also known as KDM1A.[1][2][3] It is under investigation for its potential therapeutic effects in neurodevelopmental disorders.[1][2][4][5][6] As with any potent research chemical, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal of this compound.
Personal Protective Equipment (PPE)
A thorough hazard assessment should be conducted for any new experiment involving this compound.[7][8] However, the following table summarizes the minimum recommended PPE for handling this compound in a laboratory setting, based on general best practices for potent powder compounds.
| Body Protection | Eye and Face Protection | Hand Protection | Respiratory Protection |
| Lab Coat (Flame-resistant recommended when working with flammable solvents)[9][10] | ANSI Z87.1 compliant Safety Glasses with side shields (minimum)[7][9] | Disposable Nitrile Gloves (double-gloving recommended)[7] | N95 Respirator or higher (when handling powder outside of a certified chemical fume hood)[10] |
| Closed-toe shoes[10] | Splash Goggles (when splash hazards exist)[9] | Chemical-resistant gloves (consult manufacturer's compatibility chart for specific solvents) | |
| Face Shield (in addition to goggles when there is a significant splash risk)[9][10] |
Experimental Protocols: Safe Handling and Disposal Workflow
The following protocol outlines the procedural steps for the safe handling and disposal of this compound.
1. Preparation and Engineering Controls:
- Before handling, ensure that a current Safety Data Sheet (SDS) for this compound is available and has been reviewed by all personnel involved. An SDS can be requested from the supplier.
- All handling of powdered this compound should be performed in a certified chemical fume hood or a glove box to minimize inhalation exposure.
- Ensure that an emergency eyewash station and safety shower are readily accessible.
2. Weighing and Solution Preparation:
- Don the appropriate PPE as outlined in the table above.
- When weighing the solid compound, use a balance inside a chemical fume hood or a containment enclosure.
- To prepare solutions, add the solvent to the weighed this compound slowly to avoid splashing.
- If sonication is required for dissolution, ensure the vial is securely capped and visually inspect for any leaks before and after sonication.
3. Administration and Experimental Use:
- When performing experiments, ensure that all containers with this compound are clearly labeled.
- Avoid skin contact with solutions containing the compound. If contact occurs, immediately wash the affected area with soap and water and consult the SDS.
4. Decontamination and Waste Disposal:
- All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be collected in a dedicated, sealed waste container.
- The waste container must be clearly labeled as hazardous chemical waste.
- Decontaminate all non-disposable equipment and work surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe clean.
- Dispose of the chemical waste through your institution's hazardous waste management program.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Safety, pharmacokinetics and pharmacodynamics of TAK-418, a novel inhibitor of the epigenetic modulator lysine-specific demethylase 1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TAK-418 / Takeda [delta.larvol.com]
- 6. TAK-418 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 9. Lab Personal Protective Equipment | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 10. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
